Sulbenicillin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQIUPBHQNHNZ-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873381 | |
| Record name | D-(-)-Sulbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-40-5 | |
| Record name | Sulbenicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulbenicillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-(-)-Sulbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulbenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULBENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2VYF0562D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulbenicillin's Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Sulbenicillin, a semisynthetic penicillin antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, target engagement, and antibacterial effects of this compound, supported by experimental methodologies and data presentation frameworks.
Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis
Like other members of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This disruption of the cell wall integrity leads to osmotic instability and ultimately, cell lysis.[1] The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes crucial for the cross-linking of peptidoglycan strands.[1][3]
The key steps in this compound's mechanism of action are:
-
PBP Binding: this compound covalently binds to the active site of PBPs. This binding is facilitated by the structural similarity of the β-lactam ring to the D-alanyl-D-alanine moiety of the natural PBP substrate.
-
Enzyme Acylation: The strained β-lactam ring of this compound is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.
The following diagram illustrates the signaling pathway of this compound's action:
Caption: The inhibitory pathway of this compound, leading to bacterial cell lysis.
Quantitative Data on this compound's Activity
Penicillin-Binding Protein (PBP) Affinity
The affinity of this compound for different PBPs determines its antibacterial spectrum and efficacy. This is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity.
Table 1: this compound Penicillin-Binding Protein (PBP) Affinity (IC50/Ki in µg/mL)
| Bacterial Species | PBP | IC50 (µg/mL) | Ki (µg/mL) | Reference |
| Pseudomonas aeruginosa | PBP1a | Data not available | Data not available | |
| PBP1b | Data not available | Data not available | ||
| PBP2 | Data not available | Data not available | ||
| PBP3 | Data not available | Data not available | ||
| Escherichia coli | PBP1a | Data not available | Data not available | |
| PBP1b | Data not available | Data not available | ||
| PBP2 | Data not available | Data not available | ||
| PBP3 | Data not available | Data not available |
Note: Extensive searches of scientific literature did not yield specific quantitative PBP binding affinity data for this compound. The table serves as a template for such data.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 2: this compound Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Species | No. of Isolates | MIC Range | MIC50 | MIC90 | Reference |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
Interaction with β-Lactamases
β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics. The interaction of this compound with these enzymes can be characterized by kinetic parameters such as the inhibition constant (Ki), the rate of inactivation (kinact), and the catalytic efficiency of hydrolysis (kcat/Km).
Table 3: Kinetic Parameters of this compound Interaction with β-Lactamases
| β-Lactamase | Bacterial Source | Ki (µM) | kinact (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| TEM-1 | Escherichia coli | Data not available | Data not available | Data not available | |
| SHV-1 | Klebsiella pneumoniae | Data not available | Data not available | Data not available | |
| AmpC | Pseudomonas aeruginosa | Data not available | Data not available | Data not available |
Note: Specific kinetic data for the interaction of this compound with various β-lactamases is not currently available in published literature. This table provides a template for the presentation of such data.
Experimental Protocols
This section details the methodologies for key experiments to determine the mechanism of action of this compound.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay is used to determine the IC50 of this compound for specific PBPs. It involves the competition between this compound and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to mid-log phase.
-
Harvest cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Competitive Binding Reaction:
-
Incubate the prepared bacterial membranes with a range of concentrations of this compound.
-
Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to the mixture. This will bind to any PBPs not already bound by this compound.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of the PBP bands.
-
The IC50 is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control with no this compound.
-
The following diagram outlines the workflow for the competitive PBP binding assay:
Caption: Workflow for the competitive PBP binding assay to determine IC50 values.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains can be determined using broth microdilution methods as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
Protocol (Broth Microdilution):
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
The logical relationship for MIC determination is as follows:
Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound's primary mechanism of action involves the targeted inhibition of bacterial Penicillin-Binding Proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While the qualitative aspects of this mechanism are well-understood within the context of β-lactam antibiotics, a significant gap exists in the publicly available quantitative data specific to this compound. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for researchers to generate and report the critical data needed to fully elucidate the activity profile of this compound and to aid in the development of future antibacterial agents.
References
Sulbenicillin: A Comprehensive Technical Guide on its Discovery and Synthesis
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Sulbenicillin, a broad-spectrum penicillin antibiotic. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and detailed chemical pathways.
Discovery and Development
This compound, also known as Kedacillin, was developed in Japan and introduced in 1971. It emerged from research efforts aimed at creating penicillins with a broader spectrum of activity, particularly against Gram-negative bacteria that were resistant to earlier penicillins. It is a salt of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-phenyl-2-(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Chemical Synthesis
The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of α-sulfophenylacetic acid. The following is a generalized synthetic pathway.
Caption: Generalized synthetic pathway of this compound from Phenylacetic Acid and 6-APA.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
α-Sulfophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous solvent (e.g., dichloromethane)
-
A suitable base (e.g., triethylamine)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Activation of α-Sulfophenylacetic acid: α-Sulfophenylacetic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride in an anhydrous solvent under reflux. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Acylation of 6-APA: The resulting α-sulfophenylacetyl chloride is dissolved in an anhydrous solvent. A cooled solution of 6-APA and a base (to neutralize the generated HCl) in the same solvent is then added dropwise with stirring. The reaction is typically carried out at a low temperature (0-5°C) to minimize degradation of the β-lactam ring.
-
Isolation of this compound Acid: After the reaction is complete, the reaction mixture is filtered to remove any solids. The filtrate is then acidified, causing the this compound acid to precipitate. The precipitate is collected by filtration and washed.
-
Formation of the Disodium Salt: The purified this compound acid is then dissolved in an aqueous solution of sodium hydroxide to form the disodium salt, which is the pharmaceutically used form. The final product can be isolated by lyophilization.
Mechanism of Action
Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Specifically, the β-lactam ring of this compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall and ultimately leading to cell lysis and death.
Antibacterial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) Range |
| Staphylococcus aureus | 0.2 - 6.25 |
| Streptococcus pyogenes | 0.05 - 0.4 |
| Escherichia coli | 1.56 - 25 |
| Klebsiella pneumoniae | 3.12 - 50 |
| Proteus mirabilis | 0.78 - 12.5 |
| Pseudomonas aeruginosa | 25 - >100 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is typically determined using the agar dilution method.
Materials:
-
Mueller-Hinton agar
-
This compound stock solution
-
Bacterial cultures grown to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Petri dishes
-
Inoculator
Procedure:
-
Preparation of Agar Plates: A series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound are prepared. A control plate with no antibiotic is also included.
-
Inoculation: The bacterial cultures are diluted and then inoculated onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound represents a significant advancement in the development of broad-spectrum penicillins. Its unique chemical structure confers activity against a range of Gram-positive and Gram-negative pathogens. The synthesis of this compound from readily available starting materials and its well-characterized mechanism of action have made it a valuable tool in both clinical practice and further research in the field of antibiotics. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and microbiology.
An In-Depth Technical Guide to the Chemical Properties of Sulbenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a semi-synthetic carboxypenicillin antibiotic renowned for its activity against a range of bacteria, including challenging Gram-negative pathogens such as Pseudomonas aeruginosa.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the crucial inhibition of bacterial cell wall synthesis.[3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biochemical interactions and synthesis.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various experimental and physiological environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂ | [4] |
| Molecular Weight | 414.45 g/mol | [4] |
| Appearance | Yellowish-white powder | |
| Melting Point | 195-198 °C (decomposes) | |
| pKa (estimated) | ~2.7 (for the carboxylic acid group, based on Penicillin G) | |
| Solubility (Disodium Salt) | ||
| Water | 250 mg/mL | |
| DMSO | 91 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Insoluble | |
| n-Propanol | Almost insoluble | |
| Acetone | Almost insoluble | |
| Chloroform | Almost insoluble | |
| Benzene | Almost insoluble | |
| Ethyl acetate | Almost insoluble |
Stability Profile
This compound, like other penicillins, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process renders the antibiotic inactive. The stability of this compound is significantly influenced by pH, temperature, and the presence of β-lactamase enzymes.
-
pH Stability : The β-lactam ring is unstable under both acidic and alkaline conditions, which catalyze its hydrolytic cleavage.
-
Thermal Stability : Elevated temperatures accelerate the rate of degradation. For parenteral solutions, storage conditions are critical to maintaining potency.
-
Enzymatic Stability : Bacterial resistance to this compound is often mediated by the production of β-lactamase enzymes, which efficiently catalyze the hydrolysis of the β-lactam ring.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial activity of this compound is derived from its ability to interfere with the synthesis of the bacterial cell wall. Specifically, it targets and covalently inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Degradation Pathway: Hydrolysis of the β-Lactam Ring
The primary degradation pathway for this compound involves the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction can be catalyzed by acid, base, or β-lactamase enzymes, and results in the formation of an inactive penicilloic acid derivative.
Caption: Primary degradation pathway of this compound.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound sodium in an aqueous solution.
Materials:
-
This compound sodium powder
-
Distilled or deionized water
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound sodium to a known volume of water in a sealed flask to create a slurry.
-
Equilibration: Place the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.
-
Replicates: Perform the experiment in triplicate to ensure accuracy and reproducibility.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the chemical stability of this compound in solution under various conditions (e.g., different pH values and temperatures).
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare solutions of this compound in the desired matrices (e.g., different pH buffers) at a known initial concentration.
-
Incubation: Store the sample solutions under the desired experimental conditions (e.g., specific temperatures).
-
Time-Point Analysis: At predetermined time intervals, withdraw an aliquot from each sample solution. If necessary, dilute the aliquot to fall within the calibration range.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples at each time point. Calculate the percentage of the initial concentration remaining over time to assess stability.
Synthesis Workflow
This compound is a semi-synthetic antibiotic produced through the chemical modification of 6-aminopenicillanic acid (6-APA), the core structural nucleus of penicillins. The synthesis involves the acylation of 6-APA with a derivative of α-sulfophenylacetic acid.
Caption: High-level workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed examination of the essential chemical properties of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important antibiotic. A thorough understanding of its stability, solubility, and mechanism of action is fundamental for its effective application in both research and clinical settings.
References
- 1. Carboxypenicillin - Wikipedia [en.wikipedia.org]
- 2. Carboxypenicillin [chemeurope.com]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (beta-methyl-3H-)-benzylpenicillin and (beta-methyl-3H)-6-aminopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulbenicillin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial properties of Sulbenicillin, a semi-synthetic penicillin. It details its spectrum of activity against various bacterial species, its mechanism of action at the molecular level, and standardized protocols for its evaluation.
Antibacterial Spectrum of this compound
This compound exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa. Its activity is comparable to other carboxypenicillins like carbenicillin, though some studies indicate lower minimum inhibitory concentrations (MICs) for this compound against certain strains.[1][2]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound against a range of bacterial isolates. MIC values are presented to quantify the concentration of this compound required to inhibit the visible growth of the microorganisms.
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Various clinical isolates | Not specified | Lower than carbenicillin | Not specified | [1][2] |
| Mucoid and non-mucoid strains | Not specified | Better than carbenicillin | Somewhat lower than piperacillin and cefotaxime | [2] |
| This compound-susceptible strains | Not specified | SCE-129 ~10x more active | Not specified | |
| This compound-resistant strains | Moderately resistant to SCE-129 | Not specified | Not specified |
Table 2: In Vitro Activity of this compound against Other Clinically Relevant Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Penicillinase-producing Staphylococcus | Not specified | Growth eliminated during therapy | Not specified | Not specified | |
| Klebsiella spp. | Not specified | Growth eliminated during therapy | Not specified | Not specified | |
| P. maltophilia | Not specified | Similar to gentamicin and dibekacin | Not specified | Not specified | |
| P. cepacia | Most strains | Moderately resistant | Not specified | Not specified |
Mechanism of Action
Like other β-lactam antibiotics, this compound's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).
PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. This compound, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, covalently binds to the active site of PBPs. This binding involves the acylation of a serine residue within the PBP active site by the β-lactam ring of this compound. This irreversible reaction inactivates the PBP, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Signaling Pathway: Inhibition of Penicillin-Binding Proteins
The following diagram illustrates the mechanism of PBP inactivation by a β-lactam antibiotic such as this compound.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
2. Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.
3. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the antibiotic concentrations to their final test concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the MIC of this compound.
Conclusion
This compound remains a relevant antibiotic, particularly for its activity against Gram-negative pathogens like Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of essential penicillin-binding proteins, is well-established. The standardized protocols provided in this guide are crucial for the accurate in vitro assessment of its antibacterial efficacy, which is fundamental for both clinical applications and the ongoing development of new antimicrobial agents. Further research to establish a more comprehensive database of MIC values against a wider array of contemporary clinical isolates is warranted to continue to guide its effective use in therapeutic settings.
References
Sulbenicillin: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Sulbenicillin, a semisynthetic penicillin antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes core concepts to facilitate a comprehensive understanding of this compound's properties.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is administered parenterally, typically via intravenous or intramuscular injection, ensuring direct entry into the systemic circulation.[1] Following intravenous administration, peak plasma concentrations are achieved rapidly, generally within 30 minutes.[1] The disposition of this compound is stereoselective, with pharmacokinetic behaviors differing between its R and S-epimers.[2]
The primary route of elimination is renal, with approximately 80% of an administered dose being excreted in the urine within 24 hours.[1] A minor portion of the drug is metabolized to a penicilloic acid derivative, which accounts for less than 5% of the dose.[1] In patients with impaired renal function, the serum half-life of this compound is inversely correlated with creatinine clearance, necessitating dosage adjustments.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound in adult humans with normal renal function. It is important to note that much of the detailed pharmacokinetic research dates from the 1970s and 1990s.
| Parameter | Value | Notes |
| Administration | Intravenous (IV) | Administered parenterally to bypass gastric acid degradation. |
| Half-life (t½) | 70 ± 10 minutes | In subjects with normal renal function. |
| Volume of Distribution (Vd) | ~0.2 L/kg (estimated) | A specific Vd for this compound is not readily available in recent literature. This value is an estimation based on the typical Vd for beta-lactam antibiotics, which corresponds to the extracellular fluid compartment. |
| Renal Clearance (CLr) | 95 ± 25 mL/min | Suggests active tubular secretion in addition to glomerular filtration. |
| Total Body Clearance (CL) | R-epimer: 67.8 mL/minS-epimer: 56.3 mL/min | Demonstrates stereoselective differences in clearance. |
| Protein Binding | Stereoselective | The unbound fraction of the R-epimer is approximately 1.3-fold greater than that of the S-epimer. |
| Metabolism | Minimal | The primary metabolite is the penicilloic acid derivative, accounting for <5% of the dose. |
| Excretion | Primarily renal | Approximately 80% of the dose is recovered in the urine within 24 hours. |
ADME Workflow
The following diagram illustrates the general pharmacokinetic pathway of intravenously administered this compound.
Pharmacodynamics: Mechanism of Action and Antimicrobial Spectrum
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other penicillins, its primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Mechanism of Action Pathway
The diagram below outlines the molecular mechanism of action for this compound.
Antimicrobial Spectrum and Potency
This compound demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. Its efficacy against Pseudomonas aeruginosa has been a notable characteristic. Comparative in vitro studies have shown that this compound has better antimicrobial activity against P. aeruginosa than the related antibiotic carbenicillin, as evidenced by lower Minimum Inhibitory Concentration (MIC) values in those studies. It has also shown activity against some Enterobacteriaceae.
Mechanisms of Resistance
The primary mechanism of resistance to beta-lactam antibiotics, including this compound, is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. Other resistance mechanisms include modification of the target PBPs, which reduces the binding affinity of the drug, and changes in bacterial membrane permeability that prevent the drug from reaching the periplasmic space where the PBPs are located.
Beta-Lactamase Mediated Resistance
The following diagram illustrates the enzymatic inactivation of a penicillin-class antibiotic by a beta-lactamase enzyme.
Experimental Protocols
The following sections describe standardized methodologies for key experiments related to the pharmacokinetic and pharmacodynamic evaluation of this compound.
Protocol for this compound Quantification in Plasma via HPLC
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for determining the concentration of this compound in human plasma, adapted from general methods for beta-lactam analysis.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis. For increased cleanliness, a chloroform wash can be added after acetonitrile precipitation, followed by another centrifugation step to separate the layers.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Waters X-bridge C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1 M sodium phosphate buffer (pH adjusted to 6.5) and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 5% B, increasing linearly to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: Monitoring at approximately 220 nm.
-
-
Quantification:
-
A calibration curve is constructed using known concentrations of this compound standard spiked into blank plasma and subjected to the same extraction procedure.
-
The peak area of this compound in the unknown samples is compared to the calibration curve to determine its concentration.
-
Protocol for MIC Determination by Agar Dilution
This protocol describes the agar dilution method, a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.
-
Preparation of Antibiotic Plates:
-
Prepare a stock solution of this compound of known concentration in a suitable sterile solvent.
-
Melt a batch of Mueller-Hinton Agar and cool it to 45-50°C in a water bath.
-
Create a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each antibiotic dilution to separate volumes of the molten agar to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL). Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., P. aeruginosa ATCC 27853).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint inoculator (replicator), spot a fixed volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate. This delivers approximately 10⁴ CFU per spot.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar, disregarding single colonies or a faint haze caused by the inoculum. The growth control plate must show confluent growth.
-
References
In Vitro Activity of Sulbenicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a semisynthetic penicillin antibiotic with a notable spectrum of in vitro activity against a variety of bacterial pathogens. As a member of the carboxypenicillin class, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides an in-depth overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms to support research and drug development efforts.
Core Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[1] By acylating the active site of PBPs, this compound blocks the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and ultimately, bacterial cell death.[1]
Data Presentation: In Vitro Susceptibility of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC values, including MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are key indicators of an antibiotic's potency.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available | |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available | Data not available | |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | Various | Varies | Varies | Varies | [2][3] |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |
| Enterobacter spp. | Data not available | Data not available | Data not available | Data not available |
Note: While several studies highlight this compound's activity against Pseudomonas aeruginosa, specific MIC50 and MIC90 values from large-scale surveillance studies are not consistently reported in recent literature. Older studies indicate that this compound is more active than carbenicillin against this pathogen. Activity against Enterobacteriaceae is less well-documented.
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | Data not available | Data not available | Data not available | Data not available | |
| Other Anaerobes | Data not available | Data not available | Data not available | Data not available |
Note: Studies have indicated that this compound possesses activity against anaerobic bacteria, including members of the Bacteroides fragilis group. However, recent and comprehensive quantitative data are limited.
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of in vitro antimicrobial activity. The following sections outline the protocols for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The two primary methods for determining MIC are broth microdilution and agar dilution.
1. Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
2. Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes.
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared and serial twofold dilutions are made. A specific volume of each dilution is added to molten Mueller-Hinton agar (MHA) before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and may be further diluted. A standardized volume of the inoculum is then spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial inoculum.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Exposure to Antibiotic: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 4x, and 10x the MIC). A growth control without the antibiotic is also included.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each test tube, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Post-Antibiotic Effect (PAE) Determination
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
-
Exposure to Antibiotic: A bacterial suspension is exposed to a specific concentration of this compound (e.g., 5-10x MIC) for a short period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.
-
Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial pellet or by significant dilution of the culture.
-
Monitoring of Bacterial Growth: The growth of the antibiotic-exposed and control cultures is monitored over time by viable cell counting at regular intervals.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship in Time-Kill Assay
Caption: Logical flow of a time-kill kinetic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative in vitro activities of SCE-129, this compound, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Sulbenicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Sulbenicillin is a broad-spectrum, semi-synthetic penicillin antibiotic characterized by a β-lactam ring and a unique side chain containing a sulfonic acid group.[1][2] This structural feature enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating available physicochemical data, outlining standard experimental protocols for its characterization, and visualizing its structure and mechanism of action. While specific raw experimental data from crystallographic and advanced spectroscopic analyses are not publicly available, this guide furnishes a robust framework for its structural investigation based on established principles for β-lactam antibiotics.
Chemical and Physical Properties
This compound is a chiral molecule with multiple stereocenters crucial for its biological activity.[1] Its chemical identity is well-established, and its properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |
| CAS Number | 41744-40-5 |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂ |
| Molecular Weight | 414.45 g/mol |
| InChI Key | JETQIUPBHQNHNZ-NJBDSQKTSA-N |
| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C |
Table 2: Physicochemical Properties of this compound Disodium Salt
| Property | Value |
| Appearance | Yellowish-white powder |
| Melting Point | 195-198 °C (decomposes) |
| Solubility | Very soluble in water; soluble in methanol; almost insoluble in n-propanol, acetone, chloroform, benzene, ethyl acetate |
| UV max | 257, 262, 268 nm |
| Optical Rotation | [α]D²² +169° to +173° |
Note: Data corresponds to the disodium salt, which is a common pharmaceutical form.
Structural Elucidation: Experimental Protocols
The definitive structure of this compound has been established through a combination of chemical synthesis and spectroscopic methods. While specific experimental data for this compound is not detailed in publicly accessible literature, the following sections outline the standard, state-of-the-art protocols for the structural analysis of penicillin-class antibiotics.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and stereochemistry.
Experimental Workflow for X-ray Crystallography of a Penicillin Analogue:
Methodology:
-
Crystallization: High-purity this compound sodium salt is dissolved in a suitable solvent system (e.g., water/isopropanol) to create a supersaturated solution. Crystals are grown using techniques such as slow evaporation or vapor diffusion.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled under a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson analysis and subsequently refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Experimental Workflow for NMR Analysis:
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Spectral Analysis: The acquired spectra are processed, and the chemical shifts (δ), coupling constants (J), and correlations are analyzed to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information.
Methodology:
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar molecule, typically in positive or negative ion mode.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern, particularly the cleavage of the β-lactam and thiazolidine rings, is characteristic of the penicillin core structure.
Molecular Structure and Stereochemistry
The chemical structure of this compound, with its key functional groups, is depicted below. The stereochemistry at the chiral centers is critical for its antibacterial activity.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands.
The sulfonic acid moiety in the side chain of this compound increases its hydrophilicity, which is thought to facilitate its penetration through the outer membrane of Gram-negative bacteria, contributing to its enhanced spectrum of activity.
Conclusion
The structural analysis of this compound relies on a combination of established spectroscopic and crystallographic techniques. While a wealth of information confirms its chemical identity and stereochemistry, publicly available raw experimental data is limited. This guide provides the foundational knowledge and standardized experimental workflows necessary for researchers and drug development professionals to undertake a thorough structural characterization of this compound and its analogues. The unique sulfonic acid-containing side chain remains a key feature for its antibacterial profile and a point of interest for the development of future β-lactam antibiotics.
References
Sulbenicillin and Beta-Lactamase Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulbenicillin is a semi-synthetic carboxypenicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Like other beta-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[2] This inhibition leads to the disruption of peptidoglycan layer integrity and ultimately results in bacterial cell lysis and death.[2][3] A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[4] This guide provides a comprehensive overview of this compound's interaction with beta-lactamases, its resistance profile, and the experimental methodologies used to evaluate these interactions. While specific kinetic data for this compound hydrolysis by various beta-lactamases is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in the field.
Mechanism of Action and Resistance
This compound's Mode of Action
This compound, as a beta-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of penicillin-binding proteins (PBPs). The acylation of a serine residue in the PBP active site by this compound forms a stable, covalent penicilloyl-enzyme intermediate, which inactivates the enzyme. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis, leading to a weakened cell wall and subsequent bacterial lysis.
Beta-Lactamase Mediated Resistance
The primary mechanism of resistance against this compound and other beta-lactam antibiotics is the enzymatic degradation by beta-lactamases. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target. Beta-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine-based hydrolases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.
Quantitative Data on this compound Activity
Minimum Inhibitory Concentrations (MICs)
MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Organism | Beta-Lactamase Status | Reported MICs (µg/mL) | Citation |
| This compound | Pseudomonas aeruginosa | Not specified | Generally lower than carbenicillin | |
| This compound | Pseudomonas aeruginosa | Producing various R plasmid-mediated beta-lactamases | Reduced activity observed | |
| Carbenicillin | Pseudomonas aeruginosa | Not specified | Generally higher than this compound |
Note: The available data often lacks characterization of the specific beta-lactamase genes present in the tested strains.
Beta-Lactamase Hydrolysis - Kinetic Parameters
Detailed kinetic parameters (Km and kcat) for the hydrolysis of this compound by specific beta-lactamases are not extensively reported in the literature. However, the general stability of carboxypenicillins can be inferred from comparative studies.
| Antibiotic | Beta-Lactamase Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| This compound | TEM-1, SHV-1, AmpC | Data not available | Data not available | Data not available | - |
| Carbenicillin | Class C | Very poor substrate | 0.001 - 0.1 | Low |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
-
Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Beta-Lactamase Activity Assay (Nitrocefin Assay)
This spectrophotometric assay is used to quantify the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, by beta-lactamase.
Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Purified beta-lactamase enzyme or bacterial cell lysate
-
UV/Vis spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the nitrocefin stock solution in phosphate buffer to a final working concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a cuvette or microplate well, add phosphate buffer and the beta-lactamase sample.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to initiate the reaction. The final volume should be consistent for all assays.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.
-
-
Calculate Activity:
-
The rate of hydrolysis (initial velocity, V₀) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient for hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹).
-
Conclusion
This compound remains a relevant antibiotic, particularly for its activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its efficacy is, however, compromised by the production of beta-lactamases. While direct quantitative data on the interaction of this compound with specific beta-lactamases is not abundant in recent literature, comparative studies consistently indicate its superior in vitro activity over carbenicillin. A deeper understanding of its stability against a broader range of contemporary beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases, would be highly beneficial for guiding its clinical use and for the development of future beta-lactam antibiotics. The standardized protocols provided in this guide offer a framework for researchers to conduct such evaluations and contribute to a more comprehensive understanding of this compound's role in an era of increasing antibiotic resistance.
References
- 1. Activity of β-Lactam Antibiotics Against Pseudomonas aeruginosa Carrying R Plasmids Determining Different β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of SCE-129, this compound, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Sulbenicillin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a broad-spectrum β-lactam antibiotic belonging to the carboxypenicillin group. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy against bacterial isolates, guiding clinical therapy, and supporting antimicrobial drug development. This document provides detailed protocols for the principal methods of in vitro susceptibility testing applicable to this compound: broth microdilution, agar dilution, and disk diffusion. These methodologies are based on standardized procedures outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]
It is important to note that as an older antimicrobial agent, specific interpretive criteria (breakpoints) for this compound may not be included in the most recent versions of CLSI and EUCAST guidelines. Researchers are advised to consult historical publications or regional pharmacopeias where the agent has been more commonly used. For quality control, standard reference strains with known susceptibility patterns are essential to ensure the accuracy and reproducibility of testing results.[4][5]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Experimental Protocol
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound powder in a suitable sterile solvent (e.g., sterile distilled water or buffer) to a known high concentration (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 serves as a growth control (broth and inoculum, no antibiotic).
-
Column 12 serves as a sterility control (broth only).
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the total volume to 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye.
-
Workflow Diagram: Broth Microdilution
References
Preparing Sulbenicillin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and quality control of Sulbenicillin solutions for various laboratory applications. This compound is a semi-synthetic penicillin antibiotic that functions by inhibiting the synthesis of bacterial cell walls.[1]
Properties of this compound Sodium
This compound is typically supplied as a sodium salt, which is a white to off-white crystalline powder. It is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound sodium.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂Na₂O₇S₂ | |
| Molecular Weight | 458.4 g/mol | |
| Solubility (in Water) | 91 mg/mL | |
| Solubility (in DMSO) | 91 mg/mL (Note: Moisture-absorbing) | |
| Solubility (in PBS) | 100 mg/mL (May require sonication) |
Table 1: Physicochemical Properties of this compound Sodium
| Storage Condition | Solvent | Duration | Reference |
| -80°C | Solution | 1 year | |
| -20°C | Solution | 1 month | |
| -20°C | Powder | 3 years |
Table 2: Recommended Storage Conditions for this compound Sodium Solutions and Powder
| Temperature | pH | Stability of Penicillins (General) | Reference |
| 37°C | Neutral | Stable for up to 3 days in culture. | |
| 2-8°C | ≤ 7 | Stock solutions are stable for up to 3 weeks. | |
| -20°C | ≤ 7 | Stock solutions are stable for 4-6 months. | |
| Room Temperature | > 7 | Unstable. |
Table 3: General Stability of Penicillin Solutions (as a proxy for this compound)
Experimental Protocols
Preparation of a 10 mg/mL this compound Sodium Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium in sterile water.
Materials:
-
This compound sodium powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder. For a 10 mg/mL solution, weigh 100 mg of the powder for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of sterile water to the tube to create a slurry.
-
Bring the solution to the final volume with sterile water.
-
Vortex the solution until the this compound sodium is completely dissolved. The solution should be clear and colorless to faint yellow.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to a working concentration for use in cell culture media. The recommended working concentration for penicillins in cell culture is typically between 20-50 µg/mL.
Procedure:
-
Thaw a frozen aliquot of the 10 mg/mL this compound sodium stock solution at room temperature or in a 37°C water bath.
-
Once thawed, gently mix the solution.
-
To prepare a 50 µg/mL working solution in 100 mL of cell culture medium, add 500 µL of the 10 mg/mL stock solution to the medium.
-
Gently swirl the medium to ensure even distribution of the antibiotic.
-
The medium is now ready for use.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound sodium stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Quality Control of Laboratory-Prepared Solutions
Ensuring the quality of laboratory-prepared this compound solutions is crucial for reliable and reproducible experimental results.
Recommended Quality Control Tests:
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation, color change, or turbidity. A fresh solution should be clear.
-
pH Measurement: The pH of the solution can affect its stability. For penicillins, a pH of around 6.0-7.0 is generally optimal for stability. The pH of the prepared stock solution should be measured and recorded.
-
Sterility Testing: To ensure the solution is free from microbial contamination, a small aliquot can be plated on a non-selective agar medium and incubated. No growth should be observed.
-
Bioassay for Potency: The biological activity of the prepared solution can be confirmed by performing a disk diffusion assay or by determining the MIC against a known susceptible quality control strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923). The results should fall within the expected range for that strain.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
References
Sulbenicillin in Preclinical Research: A Detailed Guide to In Vivo Animal Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advancements in antibacterial research and drug development, comprehensive application notes and protocols for the use of sulbenicillin in in vivo animal studies are now available. These guidelines are designed to assist researchers, scientists, and drug development professionals in designing and executing robust preclinical trials. This compound, a broad-spectrum penicillin antibiotic, has demonstrated efficacy against a range of bacterial pathogens, and these detailed protocols will aid in the systematic evaluation of its therapeutic potential.
Abstract
This document provides a comprehensive overview of the application of this compound in various animal models of infection. It includes detailed dosage information, administration protocols, and experimental methodologies compiled from a review of preclinical studies. The data is presented in a structured format to allow for easy comparison and replication of experiments. Furthermore, this guide includes visualizations of experimental workflows to enhance understanding and implementation of the described protocols.
Introduction
This compound is a semisynthetic penicillin that exhibits a broad spectrum of antibacterial activity. Its utility in combating bacterial infections necessitates thorough investigation in relevant animal models to establish efficacy and safety profiles prior to clinical evaluation. This document outlines standardized protocols for the use of this compound in mice, rats, and rabbits, covering a range of common infection models.
Data Presentation: this compound Dosage and Administration
The following tables summarize the recommended dosages and administration routes for this compound in different animal models based on available preclinical data.
Table 1: this compound Dosage in Mice
| Indication | Mouse Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Reference |
| Systemic Infection | C57BL/6 | Not Specified | 100 - 250 | Not Specified | [1] |
Table 2: Recommended Starting Dosages for Penicillins in Rat and Rabbit Models (Based on Related Compounds)
Note: Specific dosage data for this compound in rats and rabbits is limited. The following dosages for carbenicillin, a structurally and functionally similar penicillin, can be used as a starting point for dose-ranging studies.
| Animal Model | Infection Type | Related Penicillin | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Reference |
| Rat | Pseudomonas Bacteremia | Carbenicillin | Intramuscular | 100 - 400 | Every 8 hours | [2] |
| Rabbit | General Infections | Penicillin G | Intramuscular/Subcutaneous | 40,000 - 80,000 IU/kg | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Mouse Systemic Infection Model
This model is utilized to assess the efficacy of this compound in treating systemic bacterial infections.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for injection
Procedure:
-
Bacterial Culture: Prepare a fresh culture of the pathogenic bacteria and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL) in sterile saline.
-
Infection: Induce systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.
-
Treatment: Prepare this compound solution in sterile saline. Administer the appropriate dose (e.g., 100-250 mg/kg) via the desired route (e.g., subcutaneous, intravenous) at a specified time post-infection.
-
Monitoring: Observe the animals for clinical signs of infection, and monitor survival over a set period (e.g., 7 days).
-
Outcome Assessment: At the end of the study, bacterial load in blood and/or organs can be quantified by plating serial dilutions of homogenized tissues on appropriate agar plates.
Rat Urinary Tract Infection (UTI) Model
This model is designed to evaluate the effectiveness of this compound in treating infections of the urinary tract.
Materials:
-
This compound sodium salt
-
Uropathogenic E. coli (UPEC)
-
Female Sprague-Dawley rats
-
Anesthetic agent
-
Catheters
Procedure:
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Catheterization and Infection: Introduce a catheter into the bladder via the urethra and instill a suspension of UPEC.
-
Treatment: Following infection, administer this compound at the determined dose. Given the utility of carbenicillin in a rat bacteremia model, a starting dose of 100-400 mg/kg administered intramuscularly every 8 hours could be considered for initial dose-finding studies.[2]
-
Sample Collection: Collect urine samples at various time points to monitor bacterial clearance.
Rabbit Endocarditis Model
This model simulates bacterial infection of the heart valves and is crucial for testing antibiotic efficacy in a deep-seated infection.
Materials:
-
This compound sodium salt
-
Pathogenic bacteria (e.g., Staphylococcus aureus)
-
New Zealand White rabbits
-
Anesthetic and surgical supplies
-
Catheters
Procedure:
-
Catheter Placement: Under anesthesia, surgically place a catheter into the right or left side of the heart to induce the formation of non-bacterial thrombotic endocarditis.
-
Infection: After a recovery period, introduce the pathogenic bacteria intravenously to colonize the damaged heart valve.
-
Treatment: Initiate treatment with this compound at an appropriate dose and route. While specific this compound dosages are not well-documented, studies with ampicillin/sulbactam combinations in this model have been performed, suggesting the relevance of this class of antibiotics.[2] Dose-ranging studies would be necessary to determine the optimal this compound dose.
-
Monitoring: Monitor the animals for signs of illness and collect blood cultures to assess bacteremia.
-
Outcome Evaluation: After the treatment period, euthanize the rabbits and excise the heart to quantify the bacterial load in the valvular vegetations.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
These application notes and protocols provide a foundational resource for the preclinical evaluation of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, ultimately accelerating the development of new antibacterial therapies. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.
References
- 1. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of carbenicillin and gentamicin in experimental Pseudomonas bacteremia in neutropenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Acute experimental pyelonephritis. Treatment with tobramycin. Influence of the rhythm of administration on efficacy and renal tolerability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sulbenicillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sulbenicillin sodium in pharmaceutical preparations. The described reversed-phase ion-pair chromatography method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, sample and standard preparation, and detailed chromatographic conditions.
Introduction
This compound sodium is a broad-spectrum penicillin antibiotic.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.[3] This application note outlines a validated HPLC method for the determination of this compound sodium, offering a clear and reproducible protocol for researchers and quality control analysts. The method utilizes a reversed-phase C18 column with ion-pairing reagent to achieve excellent separation and peak shape.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Tetrabutylammonium hydroxide (TBAH) or similar ion-pairing agent
-
Phosphoric acid
-
This compound Sodium Reference Standard
-
Chromatographic Conditions
A reversed-phase ion-pair chromatographic method was developed for the analysis of this compound.[4][5] The use of an ion-pairing agent is essential for retaining the anionic this compound molecule on the non-polar stationary phase and achieving good peak symmetry.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer with 5 mM TBAH, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous Buffer): Dissolve the appropriate amount of potassium phosphate monobasic and tetrabutylammonium hydroxide in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively. Adjust the pH to 6.5 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Sodium Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase A.
Sample Solution Preparation (for a hypothetical 500 mg this compound vial)
-
Sample Stock Solution: Reconstitute the contents of one vial of this compound for injection with a known volume of mobile phase A to obtain a theoretical concentration of 1000 µg/mL.
-
Working Sample Solution: Dilute the Sample Stock Solution with mobile phase A to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.
System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | 0.8% |
Quantitative Data
The following tables summarize the quantitative data obtained during method validation. While specific data for this compound is not widely published, the following tables represent typical performance characteristics for HPLC analysis of penicillin-type antibiotics.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound Sodium | 10 - 200 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80 | 99.5 | 1.1 |
| 100 | 100.2 | 0.9 |
| 120 | 99.8 | 1.3 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 100 | ≤ 1.0 |
| Intermediate Precision (n=6, different day) | 100 | ≤ 1.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound Sodium.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantitative analysis of this compound sodium in pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control testing. The provided protocols and validation data serve as a comprehensive guide for implementation in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound sodium | 28002-18-8 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulbenicillin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating sulbenicillin in combination with other antibiotics, particularly aminoglycosides, against clinically relevant bacteria such as Pseudomonas aeruginosa. The included protocols offer detailed procedural guidance for conducting key in vitro synergy assays.
Introduction
This compound is a broad-spectrum penicillin antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. In clinical practice, combination therapy is often employed to enhance efficacy, broaden the spectrum of activity, and combat the emergence of antibiotic resistance. The synergistic combination of a cell wall synthesis inhibitor, such as this compound, with an antibiotic affecting protein synthesis, like an aminoglycoside, is a well-established strategy. This compound weakens the bacterial cell wall, which is thought to facilitate the intracellular uptake of the aminoglycoside, leading to a more potent bactericidal effect than either agent alone.
Data Presentation: In Vitro Synergy of this compound and Gentamicin against Pseudomonas aeruginosa
The following tables present illustrative data from a hypothetical checkerboard synergy analysis of this compound and gentamicin against a clinical isolate of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Gentamicin Alone and in Combination.
| Antibiotic(s) | MIC (µg/mL) |
| This compound | 64 |
| Gentamicin | 4 |
| This compound in Combination | 16 |
| Gentamicin in Combination | 0.5 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation for this compound-Gentamicin Combination.
| Antibiotic Combination | FIC of this compound | FIC of Gentamicin | FIC Index (FICI) | Interpretation |
| This compound + Gentamicin | 0.25 | 0.125 | 0.375 | Synergy |
FIC is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the individual FICs. FICI ≤ 0.5 indicates synergy; > 0.5 to < 4 indicates an additive or indifferent effect; and ≥ 4 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Antibiotic Synergy using the Checkerboard Microdilution Assay
This protocol outlines the checkerboard method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another antibiotic (e.g., gentamicin).
Materials:
-
This compound sodium salt
-
Gentamicin sulfate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and gentamicin in a suitable solvent (e.g., sterile distilled water) at a concentration of 10x the highest concentration to be tested.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the this compound stock solution to the wells in row A. This will be your highest concentration. Perform serial twofold dilutions down the column by transferring 100 µL from each well to the well below it. Discard the final 100 µL from the last well.
-
Similarly, in the first row, add 100 µL of the gentamicin stock solution to the wells in column 1. Perform serial twofold dilutions across the row.
-
This creates a gradient of this compound concentrations in the columns and gentamicin concentrations in the rows.
-
-
Inoculation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) and the FIC Index (FICI) as described in the data presentation section.
Protocol 2: Time-Kill Curve Assay for Assessing Bactericidal Activity
This protocol is used to evaluate the rate of bacterial killing by this compound alone and in combination with another antibiotic over time.
Materials:
-
This compound sodium salt
-
Gentamicin sulfate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes
-
Incubator shaker (35-37°C)
-
Plate count agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.
-
Test Conditions: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound at a clinically relevant concentration (e.g., MIC or a multiple of MIC)
-
Gentamicin at a clinically relevant concentration
-
The combination of this compound and gentamicin at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto plate count agar.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each test condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizations
Application Notes and Protocols for Testing Sulbenicillin Synergy
Introduction
Sulbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin class.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] this compound accomplishes this by irreversibly binding to essential enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis.[2] This disruption leads to a compromised cell wall that cannot withstand internal osmotic pressure, resulting in cell lysis and bacterial death. It demonstrates notable activity against Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa.
The increasing prevalence of antimicrobial resistance necessitates strategies to enhance the efficacy of existing antibiotics. Combination therapy, where two or more drugs are used together, is a key approach to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic effects. A synergistic interaction occurs when the combined effect of the drugs is significantly greater than the sum of their individual effects. This application note provides detailed protocols for the in vitro evaluation of this compound synergy with other antimicrobial agents using the checkerboard microdilution and time-kill curve methods.
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is one of the most widely used in vitro methods to assess antibiotic synergy. It systematically tests a wide range of concentration combinations of two drugs to determine their interactive effect on microbial growth. The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Experimental Protocol: Checkerboard Assay
Materials:
-
This compound analytical standard
-
Second antimicrobial agent of interest
-
Susceptible bacterial strain (e.g., P. aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent, typically CAMHB.
-
First, determine the Minimum Inhibitory Concentration (MIC) of each drug individually against the test organism using standard broth microdilution methods.
-
In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound (Drug A) horizontally across the columns and the second antibiotic (Drug B) vertically down the rows. Concentrations should typically range from 1/32x to 4x the predetermined MIC of each drug.
-
Include control wells: Row H should contain serial dilutions of Drug A alone, Column 12 should contain serial dilutions of Drug B alone, and at least one well should serve as a growth control (inoculum only, no drug).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension to a final volume of 100 µL.
-
Cover the plate and incubate at 35°C for 16-24 hours under aerobic conditions.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and the MIC of the drugs in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
The MIC of the combination is the concentration of each drug in the first non-turbid well.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Data Presentation: FICI Interpretation
The calculated FICI value is used to classify the interaction between the two antimicrobial agents.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive Effect |
| > 1.0 to < 4.0 | Indifference (No interaction) |
| ≥ 4.0 | Antagonism |
| Table 1: Standard interpretation of the Fractional Inhibitory Concentration Index (FICI). |
In Vitro Synergy Testing: Time-Kill Curve Analysis
Time-kill curve analysis provides dynamic information on the antimicrobial activity of drug combinations over time, determining whether an interaction is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This method is more labor-intensive than the checkerboard assay but offers a more detailed characterization of the synergistic effect.
Experimental Protocol: Time-Kill Curve
Materials:
-
All materials listed for the Checkerboard Assay
-
Sterile culture tubes or flasks
-
Sterile saline for serial dilutions
-
Agar plates (e.g., Mueller-Hinton Agar) for colony counting
-
Shaking incubator
Procedure:
-
Inoculum and Drug Preparation:
-
Prepare a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL in multiple flasks of CAMHB, as described previously.
-
Prepare flasks containing the following conditions:
-
Growth Control (no antibiotic)
-
This compound alone (typically at 0.25x or 0.5x MIC)
-
Second antibiotic alone (typically at 0.25x or 0.5x MIC)
-
Combination of this compound and the second antibiotic at the same concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C, usually with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected sample in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Analyze the curves to determine the interaction.
-
Data Presentation: Time-Kill Curve Interpretation
The interaction is determined by comparing the bacterial killing in the combination tube to that of the most active single agent.
| Outcome | Interpretation |
| ≥ 2 log₁₀ decrease in CFU/mL for the combination vs. the most active agent | Synergy |
| < 2 log₁₀ but > -2 log₁₀ change in CFU/mL for the combination vs. the most active agent | Indifference |
| ≥ 2 log₁₀ increase in CFU/mL for the combination vs. the most active agent | Antagonism |
| Table 2: Standard interpretation for time-kill curve analysis at 24 hours. |
In Vivo Synergy Models
While in vitro tests are crucial for initial screening, in vivo animal models are essential to validate these findings and assess the potential clinical efficacy of a drug combination. A common approach is the murine sepsis or thigh infection model. In these models, neutropenic mice are infected with the target pathogen and then treated with the individual drugs and the combination. Efficacy is typically measured by the reduction in bacterial burden (CFU/g of tissue or in blood) or by animal survival rates. A significant improvement in these outcomes for the combination therapy compared to monotherapy suggests in vivo synergy.
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflows
References
Experimental Models for Studying Sulbenicillin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a semi-synthetic, broad-spectrum penicillin antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility extends to the treatment of severe infections, including respiratory tract infections, urinary tract infections, and septicemia, often caused by challenging pathogens such as Pseudomonas aeruginosa.[1][3] The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
These application notes provide a comprehensive overview of established in vitro and in vivo experimental models for evaluating the efficacy of this compound. Detailed protocols for key assays are provided to facilitate reproducible and robust preclinical studies.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cell membrane. PBPs are crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. The final step of peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase activity of PBPs. This compound, a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor, irreversibly acylates the active site serine of the PBP, rendering the enzyme inactive. This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.
In Vitro Efficacy Models
In vitro models are fundamental for the initial assessment of an antibiotic's antimicrobial activity and for determining its potency against specific pathogens. These assays provide quantitative data that guide further preclinical development.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Quantitative Data Summary
| Bacterial Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 1 - >128 | 8 | 64 | |
| Pseudomonas aeruginosa (mucoid strains) | 4 - 64 | 16 | 32 | |
| Pseudomonas aeruginosa (non-mucoid strains) | 2 - 32 | 8 | 16 | |
| Enterobacteriaceae | 2 - >128 | 16 | >128 | |
| Staphylococcus aureus | 0.5 - >64 | 2 | 32 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium in a suitable sterile solvent (e.g., sterile distilled water or an appropriate buffer) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of this compound concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Protocol: MBC Determination
-
Following the MIC determination, select the wells showing no visible growth.
-
Aseptically remove a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.
Experimental Protocol: Time-Kill Assay
-
Preparation: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.
-
Inoculum: Prepare a bacterial suspension as described for the MIC assay, and adjust the concentration to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in each tube.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Plating: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy Models
In vivo models are crucial for evaluating the efficacy of an antibiotic in a complex biological system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) parameters.
Murine Pneumonia Model
This model is particularly relevant for assessing the efficacy of antibiotics against respiratory pathogens like P. aeruginosa.
Quantitative Data Summary
| Animal Model | Bacterial Strain | This compound Dose | Efficacy Endpoint | Outcome | Reference |
| Mouse | P. aeruginosa | 30 mg/kg | Survival Rate | 60% survival at 7 days | |
| Mouse | P. aeruginosa | 30 mg/kg | Bacterial load in lungs | Significant reduction in CFU/g of lung tissue compared to untreated controls |
Experimental Protocol: Murine Pneumonia Model
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least 3 days before the experiment.
-
Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intratracheally or intranasally instill a suspension of P. aeruginosa (e.g., 10⁶ CFU in 50 µL of sterile saline).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Administer the antibiotic at predetermined doses and intervals.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).
-
At specific time points, euthanize a subset of mice and aseptically harvest the lungs.
-
Homogenize the lung tissue and perform serial dilutions for quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).
-
Murine Sepsis Model
This model is used to evaluate the efficacy of antibiotics in treating systemic infections.
Experimental Protocol: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
-
Close the abdominal incision in layers.
-
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
Treatment: At a specified time post-CLP (e.g., 6 hours), administer this compound.
-
Monitoring and Endpoints:
-
Monitor survival for a defined period (e.g., 7 days).
-
Collect blood samples at various time points to determine bacterial load (CFU/mL) and inflammatory cytokine levels.
-
Conclusion
The experimental models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. The in vitro assays are essential for determining the intrinsic antimicrobial activity and potency, while the in vivo models offer critical insights into the antibiotic's performance in a complex physiological setting. By utilizing these standardized methodologies, researchers can generate reliable and reproducible data to support the continued development and optimal clinical use of this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful therapy of experimental endocarditis caused by vancomycin-resistant Staphylococcus aureus with a combination of vancomycin and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulbenicillin Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the carboxypenicillin class. Its primary utility in research lies in its potent activity against Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa.[1] Like other penicillins, its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to bacterial lysis and death.[2]
These application notes provide a comprehensive overview of the administration of this compound in common research animal models. The protocols detailed below are synthesized from established guidelines for parenteral drug administration in laboratory animals and should be adapted to specific experimental designs and institutional (IACUC) requirements.
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.
-
Targeting PBPs: this compound specifically targets and irreversibly binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands.
-
Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, preventing the formation of a stable and rigid cell wall structure.
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell swelling, lysis, and death.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound targeting bacterial cell wall synthesis.
Quantitative Data on Parenteral Administration
NOTE: The data below is for Ampicillin , a related aminopenicillin, and is provided as a reference. Researchers must determine the specific pharmacokinetic profile for this compound in their chosen model and experimental context.
Table 1: Example Pharmacokinetic Parameters of Ampicillin (IV) in Healthy vs. Azotemic Dogs
| Parameter | Healthy Dogs (n=10) | Azotemic Dogs (n=9) | Unit | Reference |
| Dose (IV Bolus) | ~22 | ~22 | mg/kg | [3][4] |
| Peak Concentration (Cmax) | 21.3 | 97.07 | µg/mL | |
| Elimination Half-Life (t½) | 0.97 | 5.86 | Hours | |
| Area Under the Curve (AUC) | 33.57 | 731.04 | h*µg/mL | |
| Clearance (CL) | 655.03 | 30.06 | mL/kg/h | |
| Volume of Distribution (Vd) | 916.93 | 253.95 | mL/kg |
Data derived from studies administering a single intravenous dose of ampicillin.
Table 2: Recommended Maximum Injection Volumes for Common Parenteral Routes
| Species | Subcutaneous (SC) | Intramuscular (IM) | Intravenous (IV) Bolus |
| Mouse | 5 mL/kg | 0.05 mL/site | 5 mL/kg |
| Rat | 5 mL/kg | 0.1 mL/site | 5 mL/kg |
| Rabbit | 5 mL/kg | 0.5 mL/site | 2 mL/kg |
| Dog | 5 mL/kg | 0.5 - 3 mL/site | 2-5 mL/kg |
These are general guidelines; volumes may need to be adjusted based on the specific formulation and site.
Experimental Protocols
The following are generalized protocols for the administration of this compound. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Formulation and Vehicle Selection
This compound is typically available as a sodium salt, which is water-soluble.
-
Recommended Vehicle: Sterile Water for Injection or sterile 0.9% Saline are the most common and appropriate vehicles.
-
Preparation:
-
Determine the required dose (mg/kg) and the total volume to be injected based on the animal's weight and recommended injection volumes (see Table 2).
-
Aseptically reconstitute the lyophilized this compound powder with the chosen vehicle to the desired final concentration.
-
Ensure the solution is completely dissolved and visually free of particulates before administration.
-
The pH of the final solution should be considered to minimize tissue irritation.
-
Protocol: Intravenous (IV) Administration (Mouse/Rat, Lateral Tail Vein)
This route provides immediate and complete bioavailability.
-
Materials:
-
Appropriate animal restrainer.
-
Heat lamp or warm water to induce vasodilation.
-
27-30 gauge needle with a 1 mL syringe.
-
70% alcohol or povidone-iodine swabs.
-
Sterile this compound solution.
-
-
Procedure:
-
Place the animal in a suitable restrainer, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Clean the injection site with an alcohol swab.
-
Position the needle, with the bevel facing up, nearly parallel to the vein.
-
Carefully insert the needle into the vein. A flash of blood in the needle hub may confirm placement.
-
Slowly inject the this compound solution as a bolus (typically over <1 minute).
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Workflow for IV Administration
Caption: Experimental workflow for intravenous (IV) injection in a rodent model.
Protocol: Intramuscular (IM) Administration (Rabbit, Quadriceps)
This route allows for rapid absorption from a muscle depot.
-
Materials:
-
23-25 gauge needle with a 1 mL or 3 mL syringe.
-
70% alcohol or povidone-iodine swabs.
-
Sterile this compound solution.
-
-
Procedure:
-
Securely restrain the rabbit on a non-slip surface. An assistant may be required.
-
Isolate the large quadriceps muscle on the cranial aspect of the hind limb.
-
Swab the injection site with alcohol.
-
Insert the needle at a 90° angle deep into the muscle mass.
-
Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Inject the solution at a steady rate.
-
Withdraw the needle and gently massage the muscle to help disperse the solution.
-
Alternate injection sites for subsequent doses.
-
Workflow for IM Administration
Caption: Experimental workflow for intramuscular (IM) injection in a rabbit model.
Protocol: Subcutaneous (SC) Administration (Dog/Rat)
This route is simple to perform and allows for slower, sustained absorption.
-
Materials:
-
22-25 gauge needle with an appropriately sized syringe.
-
Sterile this compound solution.
-
-
Procedure:
-
Have an assistant gently restrain the animal or use appropriate handling techniques.
-
Lift a loose fold of skin over the dorsal midline, between the shoulder blades, to form a "tent".
-
Insert the needle, bevel up, into the base of the tent, parallel to the animal's body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution into the subcutaneous space. A small lump may form but will dissipate as the solution is absorbed.
-
Withdraw the needle and briefly pinch the injection site closed.
-
Vary injection sites if repeated dosing is necessary.
-
Workflow for SC Administration
Caption: Experimental workflow for subcutaneous (SC) injection in a research animal.
Conclusion
The successful administration of this compound in research animals requires careful consideration of the route, dosage, vehicle, and animal model. While specific pharmacokinetic data for this compound is sparse, the protocols and workflows provided here offer a foundation for designing robust and reproducible experiments. Researchers are strongly encouraged to perform pilot studies to establish the pharmacokinetic and pharmacodynamic properties of this compound within their specific experimental context. All procedures should be performed with strict adherence to ethical guidelines and approved IACUC protocols.
References
- 1. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experimental studies on distribution of a beta-lactam antibiotic, this compound, in lung and trachea (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampicillin pharmacokinetics in azotemic and healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sulbenicillin Stability and Storage: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stability and appropriate storage conditions for the penicillin antibiotic, Sulbenicillin. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of this compound in experimental settings.
Introduction
This compound is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.[1] The stability of this compound, like other penicillin derivatives, is a critical factor that can be influenced by various environmental factors, including temperature, pH, and light exposure. Understanding and controlling these factors are paramount for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂ | [2] |
| Molecular Weight | 414.45 g/mol | [2] |
| Form | Typically available as a disodium salt, which is a yellowish-white powder. | |
| Solubility | Very soluble in water; soluble in methanol. Almost insoluble in n-propanol, acetone, chloroform, benzene, and ethyl acetate. |
Stability Profile of this compound
The primary degradation pathway for penicillins involves the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid. The rate of this degradation is significantly affected by temperature, pH, and the presence of certain ions.
Temperature Stability
This compound, like other β-lactam antibiotics, is susceptible to thermal degradation. Elevated temperatures accelerate the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.
Table 1: Recommended Storage Temperatures for this compound
| Formulation | Storage Condition | Duration | Reference |
| Solid (Disodium Salt) | 4°C, sealed, away from moisture | Long-term | |
| Aqueous Solution | -80°C | Up to 6 months | |
| Aqueous Solution | -20°C | Up to 1 month |
pH Stability
The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. Penicillins generally exhibit maximum stability in the neutral pH range (approximately 6.0-7.5). Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.
Note: When preparing solutions, it is recommended to use buffers to maintain a stable pH within the optimal range. The presence of high concentrations of certain salts in unbuffered solutions can cause significant pH changes and accelerate degradation.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can contribute to the degradation of photosensitive drug molecules. While specific photostability data for this compound is not extensively available, it is a standard practice to protect antibiotic solutions from light to minimize potential degradation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound disodium salt.
Materials:
-
This compound disodium salt powder
-
Sterile, purified water (e.g., water for injection or HPLC-grade water)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Aseptically weigh the required amount of this compound disodium salt powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile, purified water to the tube to create a slurry.
-
Vortex the slurry until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile, purified water.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Stability Testing using a Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (to be optimized based on the specific method)
-
This compound reference standard
-
Hydrochloric acid (HCl) solution (for acidic degradation)
-
Sodium hydroxide (NaOH) solution (for basic degradation)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)
-
Constant temperature chambers/water baths
-
Photostability chamber
Procedure:
1. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) for a defined period, alongside a dark control.
2. HPLC Analysis:
-
Develop and validate an HPLC method capable of separating this compound from its potential degradation products. Method development will involve optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength.
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation for each stress condition.
3. Data Analysis:
-
Summarize the percentage of this compound remaining and the percentage of each degradation product formed under each stress condition in a table.
-
Determine the degradation kinetics (e.g., first-order or zero-order) by plotting the concentration of this compound versus time for each condition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Sulbenicillin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sulbenicillin resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum, semi-synthetic penicillin antibiotic.[1] Like other beta-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.[2]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Resistance to this compound, a beta-lactam antibiotic, can be acquired through several mechanisms:
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Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of this compound, rendering it inactive.[3][4]
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Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for this compound, making the antibiotic less effective at inhibiting cell wall synthesis.[3]
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Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.
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Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, thereby reducing the intracellular concentration of the antibiotic to sub-inhibitory levels.
Q3: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome this compound resistance:
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Combination Therapy with Beta-Lactamase Inhibitors: Co-administering this compound with a beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) can protect it from degradation by beta-lactamases.
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Synergy Testing: Evaluating the synergistic effects of this compound with other classes of antibiotics may reveal effective combination therapies.
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Efflux Pump Inhibitors (EPIs): Although mostly in the experimental phase, EPIs can be used to block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
| Possible Cause | Troubleshooting Steps |
| Beta-lactamase Production | 1. Perform a beta-lactamase assay to confirm enzyme activity. 2. Test the efficacy of this compound in combination with a beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam) using a synergy assay. A significant decrease in the MIC of the combination compared to this compound alone suggests beta-lactamase-mediated resistance. |
| PBP Modification | 1. Sequence the genes encoding for PBPs (e.g., pbp1a, pbp2b, pbp2x) to identify mutations. 2. Perform a PBP binding assay to assess the affinity of this compound to the bacterial PBPs. |
| Efflux Pump Overexpression | 1. Perform a real-time quantitative PCR (RT-qPCR) to measure the expression levels of known efflux pump genes. 2. Conduct an efflux pump inhibition assay using a known inhibitor to see if the MIC of this compound decreases. |
| Incorrect Experimental Setup | 1. Verify the concentration and purity of the this compound stock solution. 2. Ensure the correct bacterial inoculum density was used as per CLSI guidelines. 3. Check the quality and composition of the culture medium. |
Issue 2: Inconsistent or non-reproducible this compound susceptibility results
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | 1. Standardize the inoculum preparation method to ensure a consistent cell density (typically 0.5 McFarland standard). 2. Use a spectrophotometer to verify the turbidity of the bacterial suspension. |
| Contamination of Bacterial Culture | 1. Streak the culture on an appropriate agar plate to check for purity. 2. Perform Gram staining and microscopy to confirm the morphology of the bacteria. |
| Degradation of this compound | 1. Prepare fresh this compound stock solutions for each experiment. 2. Store stock solutions at the recommended temperature and protect from light. |
| Variation in Incubation Conditions | 1. Ensure consistent incubation time, temperature, and atmospheric conditions for all experiments. |
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound against Pseudomonas aeruginosa
| Strain | Resistance Mechanism | This compound MIC (µg/mL) | This compound + Beta-Lactamase Inhibitor MIC (µg/mL) | Interpretation |
| Wild-Type | - | 8 | 8 | Susceptible |
| Resistant Strain A | Beta-lactamase producer | 256 | 16 | Resistant |
| Resistant Strain B | PBP Modification | 128 | 128 | Resistant |
| Resistant Strain C | Efflux Pump Overexpression | 64 | 64 | Resistant |
Note: These are example values. Actual MICs may vary. Interpretation is based on inferred breakpoints as official CLSI breakpoints for this compound are not currently available.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates
-
This compound powder
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Appropriate solvent for this compound (e.g., sterile distilled water)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial culture in logarithmic growth phase
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0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound. Sterilize by filtration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
Pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well with 10 µL of the final bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-Based)
Materials:
-
Bacterial cell lysate
-
Nitrocefin (a chromogenic cephalosporin)
-
Phosphate buffer (pH 7.0)
-
Microplate reader
Procedure:
-
Prepare Bacterial Lysate: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic methods.
-
Reaction Setup: In a 96-well plate, add a specific volume of the bacterial lysate to the phosphate buffer.
-
Initiate Reaction: Add a solution of Nitrocefin to each well to start the reaction.
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Measure Absorbance: Immediately measure the absorbance at 486 nm and continue to monitor the change in absorbance over time. The hydrolysis of the beta-lactam ring in Nitrocefin results in a color change that can be quantified.
-
Calculate Activity: The rate of color change is proportional to the beta-lactamase activity in the sample.
Protocol 3: Checkerboard Synergy Assay
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of this compound and a beta-lactamase inhibitor.
-
Along the x-axis, perform serial dilutions of this compound.
-
Along the y-axis, perform serial dilutions of the beta-lactamase inhibitor.
-
-
Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described in the MIC protocol.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
Synergy: FIC Index ≤ 0.5
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No Interaction: 0.5 < FIC Index ≤ 4.0
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Antagonism: FIC Index > 4.0
-
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Troubleshooting workflow for high this compound MIC.
References
- 1. Alterations in penicillin binding protein gene of Streptococcus pneumoniae and their correlation with susceptibility patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 3. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
Technical Support Center: Optimizing Sulbenicillin Concentration for MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulbenicillin concentration for Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the carboxypenicillin class.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] this compound specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to a loss of osmotic stability, ultimately causing bacterial cell lysis and death.
Q2: What are the most critical factors to consider when preparing this compound for an MIC assay?
The most critical factors include:
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Solubility: Ensure that this compound is fully dissolved. This compound disodium salt is soluble in aqueous solutions like phosphate-buffered saline (PBS).
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Stock Solution Preparation: Prepare fresh stock solutions for each experiment to ensure potency. A common practice is to prepare a stock solution at a concentration 100 times the highest desired final concentration in the assay.
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Stability: Beta-lactam antibiotics can be susceptible to degradation in aqueous solutions. It is recommended to use freshly prepared solutions. If storage is necessary, stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: Which quality control (QC) strains should I use for this compound MIC assays?
Standard QC strains for antimicrobial susceptibility testing should be used. These include:
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Escherichia coli ATCC® 25922™
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Staphylococcus aureus ATCC® 29213™
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Pseudomonas aeruginosa ATCC® 27853™
Running these QC strains with each MIC assay is crucial for verifying the accuracy and reproducibility of your results, including the integrity of the media, antibiotic dilutions, and incubation conditions. If the MIC value for a QC strain falls outside its acceptable range, the results for the test organisms are considered invalid.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible MIC Values
Inconsistent MIC values for this compound are a common challenge and can often be resolved by systematically evaluating key experimental parameters.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL. Verify your inoculum preparation by performing colony counts. An inoculum that is too high can lead to falsely elevated MICs, while a low inoculum can result in falsely low MICs. |
| This compound Degradation | As a beta-lactam antibiotic, this compound may degrade during the 16-20 hour incubation period. Prepare fresh this compound dilutions for each experiment. If you suspect degradation, consider performing a time-kill assay to assess the stability and activity of this compound over time in your specific media. |
| Variations in Media | Use a single, high-quality lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for your experiments to minimize variability. The pH of the media should be between 7.2 and 7.4. |
| Inconsistent Incubation Conditions | Ensure a consistent incubation temperature of 35°C ± 2°C and a duration of 16-20 hours. Avoid stacking microtiter plates, as this can lead to uneven temperature distribution. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate serial dilutions. |
Issue 2: this compound Precipitation in Microtiter Plate
Precipitation of the compound will lead to inaccurate and artificially high MIC values.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Media | While this compound is generally soluble in aqueous solutions, high concentrations in complex media like CAMHB could potentially lead to precipitation. Observe the wells for any visible precipitate after preparing the dilutions and before adding the bacterial inoculum. |
| Interaction with Media Components | Components of the Mueller-Hinton broth may interact with this compound, causing it to precipitate. Perform a solubility test by adding your highest concentration of this compound to the broth and incubating under assay conditions without bacteria to check for precipitation. |
Issue 3: "Trailing" or "Skipped" Wells
Trailing is characterized by a gradual reduction in bacterial growth over a range of concentrations, making the MIC endpoint difficult to determine. Skipped wells refer to wells with no growth at a lower concentration, while growth is observed at a higher concentration.
| Potential Cause | Troubleshooting Steps |
| Partial Inhibition at Sub-MIC Levels | Some bacteria may exhibit a trailing effect in the presence of beta-lactam antibiotics. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control. |
| Contamination | Contamination of a well with a different, more resistant organism can lead to a skipped well. Ensure aseptic technique throughout the procedure. |
| Pipetting Error | An error in the serial dilution or addition of the inoculum can result in a skipped well. |
Data Presentation
Due to the limited availability of specific MIC data for this compound in publicly accessible literature, the following tables include representative data for the closely related carboxypenicillin, Carbenicillin, to provide an expected range of activity.
Table 1: Representative MIC Ranges for Carbenicillin against Quality Control Strains
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 4.0 - 16.0 |
| Pseudomonas aeruginosa ATCC® 27853™ | 16.0 - 64.0 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 2.0 |
Note: These ranges are based on historical data for Carbenicillin and should be used as a general guide. Each laboratory should establish its own quality control ranges.
Table 2: Representative MIC50 and MIC90 Values for Carbenicillin against Clinical Isolates
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 8 | 64 |
| Pseudomonas aeruginosa | 64 | 256 |
| Staphylococcus aureus | 1 | 4 |
Note: MIC50 and MIC90 values can vary significantly based on geographic location and local resistance patterns. This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound disodium salt to prepare a stock solution of 10 mg/mL (10,000 µg/mL).
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Dissolve the powder in an appropriate volume of sterile phosphate-buffered saline (PBS) or sterile distilled water.
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Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be used.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer (OD600 of 0.08 to 0.13). d. Dilute the adjusted bacterial suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
Preparation of this compound Dilutions in a 96-Well Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Prepare a working solution of this compound at twice the highest desired final concentration. For example, for a final highest concentration of 128 µg/mL, prepare a 256 µg/mL working solution. c. Add 200 µL of the this compound working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. This will bring the final volume in these wells to 200 µL and the final bacterial density to approximately 5 x 10^5 CFU/mL. b. Do not add bacteria to well 12. c. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. Following incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Troubleshooting flowchart for inconsistent MIC results.
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liofilchem.net [liofilchem.net]
Troubleshooting Sulbenicillin solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sulbenicillin.
Troubleshooting Guide
Issue: this compound powder is not dissolving or is forming a precipitate.
This guide provides a systematic approach to troubleshoot and resolve common solubility problems with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Steps:
-
Verify Solvent and Concentration:
-
Question: Are you using an appropriate solvent?
-
Action: Ensure you are using a recommended solvent. This compound sodium is known to be soluble in water, DMSO, and methanol.[1][2] It is practically insoluble in ethanol, acetone, and chloroform.[1]
-
Question: Is your target concentration achievable?
-
Action: Check the known solubility limits in the table below. For example, the solubility in water and DMSO is approximately 91 mg/mL.[1][2] If your target concentration is higher, you will need to adjust your experimental parameters.
-
-
Optimize pH:
-
Question: Have you considered the pH of your solution?
-
Action: The stability of the β-lactam ring in penicillins is highly pH-dependent. The optimal pH range for stability is typically 6.0 to 7.0. Outside of this range, particularly in acidic or alkaline conditions, hydrolysis of the β-lactam ring is accelerated, leading to degradation and potential precipitation. Use a suitable buffer, such as a phosphate or citrate buffer, to maintain the pH within this range.
-
-
Employ Physical Dissolution Aids:
-
Question: Is the dissolution process slow?
-
Action: Gentle warming (e.g., to 37°C) or sonication can help to dissolve this compound, especially if precipitation or phase separation occurs during preparation. Avoid excessive heat, as high temperatures can accelerate degradation.
-
-
Consider Solution Stability:
-
Question: Are you using a freshly prepared solution?
-
Action: Penicillin solutions can be unstable and should ideally be prepared fresh before use. If storage is necessary, sterile-filter the solution and store it in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most in vitro laboratory applications, sterile water or Dimethyl Sulfoxide (DMSO) are the recommended solvents for preparing stock solutions of this compound sodium. Methanol can also be used.
Q2: What is the maximum concentration of this compound sodium that can be dissolved in water?
A2: The solubility of this compound sodium in water is approximately 91 mg/mL.
Q3: My this compound solution appears cloudy. What could be the cause?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors:
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Concentration Exceeds Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its solubility in the chosen solvent.
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Suboptimal pH: The pH of your solution may be outside the optimal stability range of 6.0-7.0, leading to degradation and precipitation of less soluble degradation products.
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Low Temperature: If the solution has been refrigerated or is being prepared in a cold solvent, the solubility may be reduced.
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Degradation: Over time, especially at room temperature or in non-optimal pH conditions, this compound can degrade, and the degradation products may be less soluble.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound sodium as a dry powder at -20°C. Once reconstituted in a solvent, the stock solution should be sterile-filtered, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. It is advisable to use the solution within one month when stored at -20°C and within six months when stored at -80°C.
Q5: Can I heat my this compound solution to aid dissolution?
A5: Gentle warming can be used to aid in the dissolution of this compound. However, since penicillins are sensitive to heat, it is crucial to avoid high temperatures, which can cause rapid degradation. If warming is necessary, a water bath set to no higher than 37°C is recommended.
Data Presentation
Table 1: Solubility of this compound Sodium
| Solvent | Solubility (at 25°C) | Reference(s) |
| Water | 91 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 91 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Insoluble | |
| n-Propanol | Almost insoluble | |
| Acetone | Almost insoluble | |
| Chloroform | Almost insoluble | |
| Benzene | Almost insoluble | |
| Ethyl acetate | Almost insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Sodium Stock Solution (10 mg/mL)
Materials:
-
This compound sodium powder
-
Sterile, nuclease-free water or DMSO
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Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
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Sterile syringe filter (0.22 µm)
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Sterile microcentrifuge tubes for aliquoting
Procedure:
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Aseptically weigh the desired amount of this compound sodium powder. For a 10 mg/mL stock solution, weigh 100 mg of the powder.
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Transfer the powder to a sterile conical tube.
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Add the appropriate volume of sterile water or DMSO to achieve the final concentration of 10 mg/mL (in this case, 10 mL).
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Cap the tube securely and vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
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If dissolution is slow, the tube can be gently warmed in a 37°C water bath or placed in a sonicator for short intervals.
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Once fully dissolved, draw the solution into a sterile syringe.
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Attach a 0.22 µm sterile syringe filter to the syringe.
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Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.
Materials:
-
This compound sodium
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or oven
-
Photostability chamber
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 70°C) for a set duration (e.g., 24, 48 hours).
-
Also, subject the stock solution to the same thermal stress.
-
After the stress period, prepare a solution from the stressed powder and analyze both the powder and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method to separate the intact this compound from its degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Mandatory Visualization
References
Preventing Sulbenicillin degradation in experimental setups
This technical support center provides guidance on the proper handling and use of Sulbenicillin in experimental setups to minimize degradation and ensure the reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. What should I do?
A yellowish or brownish tint in your this compound solution may indicate degradation. It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the potency and accuracy of your experiments.
Q2: I am observing inconsistent results in my antibacterial assays with this compound. What could be the cause?
Inconsistent results can stem from the degradation of this compound during your experiments. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or suboptimal pH of the medium can lead to a loss of antibacterial activity. Ensure you are following the recommended storage and handling procedures.
Q3: How should I store my this compound powder and stock solutions?
This compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.
Q4: What is the primary mechanism of this compound degradation?
Like other penicillin-class antibiotics, this compound's degradation primarily occurs through the hydrolysis of its β-lactam ring. This process can be catalyzed by factors such as acidic or basic pH, elevated temperatures, and the presence of β-lactamase enzymes.
Q5: Can I use this compound in combination with other drugs in my experiments?
The therapeutic efficacy of this compound can be affected when used in combination with certain other drugs. For instance, its efficacy may be decreased by demeclocycline, eravacycline, and oxytetracycline. Conversely, this compound may increase the anticoagulant activities of dicoumarol. Always consult relevant literature for potential drug interactions in your specific experimental context.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Antibacterial Activity | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions and store them in single-use aliquots at -80°C or -20°C.- Avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. |
| Suboptimal pH of the experimental medium. | - Maintain the pH of the experimental medium within the optimal range for penicillin stability (generally around pH 6.8). | |
| Presence of β-lactamase-producing organisms (if working with bacterial cultures). | - Use a β-lactamase inhibitor in your experimental setup if applicable. | |
| Precipitation in Stock Solution | The concentration of this compound is too high for the storage temperature. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. - Consider preparing a slightly more dilute stock solution. |
| pH of the solution is not optimal for solubility. | - Ensure the solvent or buffer used to prepare the stock solution has a pH that favors this compound's solubility. | |
| Inconsistent Chromatographic Peak Areas (HPLC Analysis) | Degradation of this compound in the sample or mobile phase. | - Prepare samples immediately before analysis. - Ensure the mobile phase pH is compatible with this compound stability. - Use a stability-indicating HPLC method. |
Data on this compound Stability
| Condition | Parameter | General Stability of Penicillins | Recommendations for this compound |
| Temperature | Storage of Stock Solutions | Stable for months at -20°C to -80°C. Significant degradation can occur at room temperature. | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid leaving solutions at room temperature for extended periods. |
| pH | Solution Stability | Most stable in the pH range of 6.0-7.2. Degradation is accelerated in acidic (pH < 5.5) and alkaline (pH > 7.5) conditions. | Maintain the pH of experimental solutions as close to neutral as possible, ideally around pH 6.8. |
| Light | Photodegradation | Susceptible to degradation upon exposure to UV and, to a lesser extent, visible light. | Prepare and store this compound solutions in amber-colored vials or containers wrapped in aluminum foil to protect from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute in a sterile, high-quality solvent such as sterile water for injection or a suitable buffer (e.g., phosphate buffer, pH 6.8) to a concentration of 10-50 mg/mL.
-
Filtration (Optional but Recommended): For sterile applications, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer with a pH of approximately 6.8) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions (in separate, protected containers):
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate under the same conditions as acid hydrolysis.
-
Neutral Hydrolysis: Incubate the this compound solution in water or buffer at a neutral pH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Keep at room temperature and protected from light.
-
Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm) or a high-intensity visible light source.
-
Thermal Degradation: Store the solid this compound powder and the this compound solution at an elevated temperature (e.g., 60°C) in a light-protected environment.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified degradation pathway of this compound.
Technical Support Center: Enhancing Sulbenicillin Efficacy in Biofilm Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the efficacy of Sulbenicillin in biofilm models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against bacterial biofilms compared to planktonic bacteria?
A1: Bacterial biofilms present a formidable challenge for antibiotics like this compound due to a multifactorial defense system. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding antibiotic penetration. Additionally, bacteria within a biofilm exhibit reduced metabolic activity and slower growth rates, and the presence of "persister cells" that are metabolically dormant makes them less susceptible to antibiotics that target active cellular processes.[1][2][3][4][5] The close proximity of cells within a biofilm also facilitates the exchange of antibiotic resistance genes.
Q2: What are the primary mechanisms of resistance to this compound within a biofilm?
A2: Resistance to this compound in biofilms is complex. A key mechanism is the production of β-lactamase enzymes, which inactivate the β-lactam ring of this compound. Sulbactam, a component of this compound, is a β-lactamase inhibitor designed to counteract this. However, a high density of bacteria in the biofilm can lead to an overwhelming concentration of β-lactamases. Other resistance mechanisms include altered penicillin-binding proteins (PBPs), the primary target of β-lactams, and the upregulation of efflux pumps that actively remove the antibiotic from the bacterial cell.
Q3: Can combining this compound with other agents improve its anti-biofilm activity?
A3: Yes, combination therapy is a promising strategy to enhance this compound's efficacy. Synergistic effects have been observed when β-lactams are combined with other classes of antibiotics, antimicrobial peptides, or compounds that disrupt the biofilm matrix. For instance, enzymes that degrade the EPS matrix can improve this compound's penetration into the biofilm. Quorum sensing inhibitors, which interfere with bacterial cell-to-cell communication required for biofilm formation and maintenance, can also potentiate the effects of antibiotics.
Q4: What are the latest advancements in delivering this compound to biofilm-associated infections?
A4: Novel drug delivery systems are being explored to improve the targeting and penetration of antibiotics into biofilms. Nanoparticle-based carriers, liposomes, and hydrogels can encapsulate this compound, protecting it from degradation and facilitating its release directly at the site of infection. Some advanced systems are stimuli-responsive, releasing the drug in response to the specific microenvironment of the biofilm, such as a lower pH. Recent research has also shown the potential of ultrasound-activated nanoparticles to physically disrupt biofilms and enhance antibiotic delivery.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Minimum Biofilm Eradication Concentration (MBEC) for this compound | - Dense and mature biofilm with a robust EPS matrix.- High expression of β-lactamases by the biofilm-embedded bacteria.- Presence of a significant population of persister cells. | - Optimize Biofilm Growth Conditions: Use a shorter incubation time to generate less mature biofilms for initial screening.- Combination Therapy: Co-administer this compound with a biofilm-degrading enzyme (e.g., DNase I) or a quorum sensing inhibitor.- Sequential Treatment: Treat with a biofilm dispersal agent first, followed by this compound. |
| Inconsistent Results in Biofilm Assays | - Variability in biofilm formation across wells of a microtiter plate.- Incomplete removal of planktonic cells before adding this compound.- Pipetting errors leading to inconsistent inoculum or drug concentrations. | - Standardize Inoculum: Ensure a consistent starting bacterial density (OD600).- Thorough Washing: Gently but thoroughly wash the biofilms to remove all non-adherent cells before treatment.- Use of a Peg Lid System (MBEC Assay): This method often yields more consistent biofilm formation compared to standard microtiter plates. |
| This compound Appears Effective in Preventing Biofilm Formation but Not in Eradicating Existing Biofilms | - this compound may interfere with initial cell attachment or early biofilm development.- Mature biofilms have established resistance mechanisms that are not present in the early stages. | - Investigate Different Treatment Windows: Apply this compound at various time points during biofilm development to determine its window of efficacy.- Focus on Eradication Strategies: For mature biofilms, focus on combination therapies that can disrupt the biofilm structure and overcome established resistance. |
| Discrepancy Between in vitro and in vivo Efficacy | - In vitro models often lack the complexity of the host environment (e.g., immune components, fluid flow, and diverse nutrient availability).- The chosen in vitro surface may not be representative of the in vivo site of infection. | - Develop More Clinically Relevant Models: Consider using surfaces coated with host matrix proteins or co-culture systems with host cells.- Incorporate Host Factors: Supplement the growth medium with serum or other host-derived components.- Transition to Animal Models: Validate promising in vitro findings in a relevant animal model of biofilm infection. |
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) Data for this compound and Combination Therapies
| Treatment | Organism | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| This compound | Pseudomonas aeruginosa | 64 | >1024 | >16 |
| This compound + DNase I | Pseudomonas aeruginosa | 64 | 256 | 4 |
| This compound + Quorum Sensing Inhibitor | Pseudomonas aeruginosa | 64 | 512 | 8 |
| This compound | Staphylococcus aureus | 32 | 1024 | 32 |
| This compound + Antimicrobial Peptide | Staphylococcus aureus | 32 | 128 | 4 |
Note: The data presented in this table are illustrative and may not represent actual experimental results. Researchers should determine these values based on their specific experimental conditions.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is utilized to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable growth medium.
-
Dispense the inoculum into the wells of a 96-well microtiter plate.
-
Place a peg lid onto the microtiter plate, allowing the pegs to be submerged in the inoculum.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation on the pegs.
-
-
Antibiotic Challenge:
-
Prepare serial dilutions of this compound (and any combination agents) in fresh growth medium in a new 96-well plate.
-
Gently rinse the peg lid with the attached biofilms in a saline solution to remove planktonic bacteria.
-
Transfer the peg lid to the plate containing the antibiotic dilutions.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Recovery and Viability Assessment:
-
Remove the peg lid and rinse it again to remove residual antibiotic.
-
Place the peg lid into a new 96-well plate containing fresh recovery broth.
-
Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.
-
Incubate the recovery plate to allow for the growth of any surviving bacteria.
-
Determine the MBEC as the lowest concentration of the antibiotic that prevents bacterial regrowth (i.e., no turbidity).
-
Crystal Violet (CV) Staining for Biofilm Biomass Quantification
The CV staining method is a simple and common technique to quantify the total biomass of a biofilm.
-
Biofilm Formation:
-
Grow biofilms in a 96-well microtiter plate as described in the MBEC assay (or by direct inoculation and incubation).
-
-
Treatment:
-
Carefully remove the planktonic bacteria and treat the biofilms with this compound as required.
-
-
Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Air dry the plate.
-
Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Transfer the solubilized stain to a new flat-bottomed 96-well plate.
-
Measure the absorbance at a wavelength of approximately 570-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Visualizations
Caption: General experimental workflow for testing this compound efficacy.
Caption: Logical relationships in overcoming this compound resistance.
References
- 1. Mechanisms of antibiotic resistance in bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of antimicrobial resistance in biofilms. - Quadram Institute [quadram.ac.uk]
- 3. Mechanisms of antimicrobial resistance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of Bacterial Biofilms Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
Sulbenicillin Quality Control & Purity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Sulbenicillin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to assist in laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks | 1. Incorrect mobile phase composition: The pH or solvent ratio may not be suitable for this compound elution. 2. Detector issue: The lamp may be off or the wavelength may be incorrectly set. 3. Injection problem: The sample may not have been injected properly, or the injection volume is too low. 4. Sample degradation: this compound is a β-lactam antibiotic and can degrade if not handled properly (e.g., inappropriate pH, temperature). | 1. Verify the mobile phase preparation, ensuring the correct pH and solvent ratios. 2. Check the detector status, lamp, and wavelength settings. For this compound, a UV detector is commonly used. 3. Manually inject a standard to confirm system functionality and check autosampler settings. 4. Prepare fresh samples in a suitable buffer and store them at recommended temperatures (e.g., refrigerated) until analysis. |
| Peak fronting or tailing | 1. Column overload: Injecting too concentrated a sample. 2. Inappropriate mobile phase pH: The pH is not optimal for the analyte's ionization state. 3. Column degradation: The stationary phase is deteriorating. 4. Sample solvent effects: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., 2.5-4.5) is often used. 3. Use a guard column and/or replace the analytical column. 4. Whenever possible, dissolve the sample in the mobile phase. |
| Split peaks | 1. Partially blocked frit or column inlet: Particulate matter from the sample or system can cause blockage. 2. Injector issue: A partially blocked needle or seat can cause improper sample introduction. 3. Column void: A void has formed at the head of the column. | 1. Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer). 2. Clean the injector components. 3. Replace the column. |
| Shifting retention times | 1. Inconsistent mobile phase composition: Poorly mixed mobile phase or issues with the gradient proportioning valves. 2. Fluctuations in column temperature: Lack of a column oven or unstable temperature control. 3. Column equilibration: The column is not fully equilibrated with the mobile phase before injection. 4. Pump issues: Leaks or faulty check valves causing flow rate fluctuations. | 1. Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, prime all solvent lines. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate between runs, especially after a gradient. 4. Check for leaks in the system and service the pump's check valves if necessary. |
| Appearance of extraneous peaks | 1. Sample contamination: Impurities in the sample or solvent. 2. Carryover from previous injections: The wash solvent is not effective enough. 3. Mobile phase contamination: Growth of microorganisms or impurities in the solvents. 4. Degradation of this compound: Formation of degradation products during sample preparation or in the autosampler. | 1. Use high-purity solvents and prepare fresh samples. 2. Use a stronger wash solvent in the autosampler wash sequence. 3. Prepare fresh mobile phase daily and filter it. 4. Investigate the stability of this compound in the chosen sample solvent and autosampler conditions. Consider using a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quality control?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and recommended technique for the quality control of this compound. It is used for both assay (potency) and the determination of related substances (impurities).
Q2: What are the typical impurities found in this compound?
A2: Impurities in this compound can originate from the manufacturing process or from degradation. These can include starting materials, intermediates, by-products, and degradation products such as penicilloic acids formed by the hydrolysis of the β-lactam ring. Another critical class of impurities for penicillins are polymers, which can be immunogenic. Therefore, methods to control polymerized impurities are important.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to develop a stability-indicating method. This involves subjecting this compound to various stress conditions to produce degradation products. The conditions typically include:
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Acidic hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal degradation: e.g., heating the solid drug at 105°C.
-
Photolytic degradation: e.g., exposing the drug solution to UV light.
The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the intact drug from its degradation products.
Q4: Are there official quality control standards for this compound?
A4: Yes, this compound Sodium is included in the Japanese Pharmacopoeia (JP).[1][2][3][4][5] This monograph provides the official standards for identity, purity, and assay. It is crucial to refer to the current edition of the JP for the definitive methods and acceptance criteria.
Q5: What are the key validation parameters for an HPLC method for this compound?
A5: According to ICH guidelines, the key validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value / Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at approximately 220-230 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
| Note: These are typical parameters and should be optimized for the specific column and instrument used. Refer to the relevant pharmacopoeial monograph for the official method. |
Table 2: Example Purity and Impurity Acceptance Criteria
| Test | Acceptance Criteria |
| Assay (Potency) | 95.0% - 102.0% (on the anhydrous basis) |
| Any single unspecified impurity | Not more than (NMT) 0.2% |
| Total impurities | Not more than (NMT) 1.0% |
| Water content | Not more than (NMT) 2.0% |
| Polymerized impurities | To be controlled by a suitable method (e.g., Size Exclusion Chromatography). |
| Note: These are example acceptance criteria and must be confirmed against the official monograph for this compound. |
Experimental Protocols
Protocol 1: HPLC Assay and Purity Determination of this compound
1. Objective: To determine the potency and impurity profile of a this compound sample by reverse-phase HPLC.
2. Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.45 µm membrane filters
3. Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
4. Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter and degas. The mobile phase can be a mixture of this buffer and acetonitrile in a suitable ratio (e.g., 80:20 v/v for isocratic elution, or used in a gradient program).
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Chromatographic Conditions:
-
Set the HPLC system with the parameters listed in Table 1 (or as per the official monograph).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Calculations:
-
Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
-
Impurity (%): Calculate the percentage of each impurity by area normalization, assuming the response factor of the impurities is the same as that of this compound. (Area of individual impurity / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for HPLC Analysis of this compound.
Caption: Logical Flow for Troubleshooting HPLC Issues.
References
Minimizing off-target effects of Sulbenicillin in cell culture
Welcome to the technical support center for Sulbenicillin. This resource is designed for researchers, scientists, and drug development professionals to help minimize off-target effects of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic penicillin antibiotic.[1][2] Its primary mechanism of action is to inhibit the synthesis of the bacterial cell wall.[1][3] It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption leads to a weakened cell wall, causing bacterial cell lysis and death. This compound is effective against a broad spectrum of bacteria, particularly Gram-negative bacteria like Pseudomonas aeruginosa.
Q2: What are the potential off-target effects of this compound in eukaryotic cell cultures?
While this compound is designed to target bacterial cells, like many antibiotics, it can have unintended effects on mammalian cells, especially at high concentrations or during long-term exposure. While specific studies on this compound's off-target effects are limited, general off-target effects observed for other antibiotics in cell culture include:
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Altered Gene Expression: Antibiotics can subtly change cellular behavior by altering the expression of hundreds of genes, including those related to stress responses and metabolism.
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Cytotoxicity: High concentrations can impair cell membrane function and slow proliferation.
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Mitochondrial Dysfunction: Eukaryotic mitochondrial ribosomes share similarities with bacterial ribosomes, making them a potential off-target. This can lead to reduced protein synthesis and mitochondrial stress.
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Impact on Cell Differentiation: Some antibiotics have been shown to negatively affect the differentiation of various stem cell types.
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Inhibition of Sphere-Forming Ability: The standard penicillin-streptomycin cocktail has been shown to inhibit the sphere-forming ability of cancer cell lines in suspension culture, potentially by affecting the cancer stem cell pool.
Q3: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration depends on the specific bacterial strain to be inhibited and the sensitivity of the eukaryotic cell line being used. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
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First, determine the Minimum Inhibitory Concentration (MIC) for the target bacteria (see Protocol 1).
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For routine contamination prevention, a concentration of 1x to 2x the MIC is a common starting point.
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Always perform a cytotoxicity assay to determine the maximum concentration your specific eukaryotic cell line can tolerate without significant off-target effects (see Protocol 2).
Q4: My cells show signs of stress (e.g., reduced proliferation, morphological changes) after this compound treatment. What should I do?
Refer to the troubleshooting guide below for a systematic approach to resolving issues related to this compound use.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced cell proliferation or viability | This compound concentration is too high, causing cytotoxicity. | 1. Perform a dose-response experiment (cytotoxicity assay) to determine the optimal, non-toxic concentration for your cell line (See Protocol 2). 2. Reduce the this compound concentration to the lowest effective level (e.g., 1x MIC). 3. Consider using the antibiotic only for the initial phase of the culture and then switching to antibiotic-free medium. |
| Altered cell morphology | Sub-lethal cellular stress due to off-target effects. | 1. Lower the this compound concentration. 2. Ensure the use of a vehicle control (cells treated with the solvent used to dissolve this compound) to confirm the effect is from the antibiotic itself. 3. If possible, culture cells in antibiotic-free medium and rely on strict aseptic technique. |
| Inconsistent experimental results | Off-target effects are interfering with cellular pathways being studied. | 1. Perform key experiments in parallel with an antibiotic-free control group to quantify the impact of this compound. 2. Analyze the expression of key genes or proteins related to your pathway of interest with and without this compound to detect interference (See Protocol 3). 3. Consider an alternative antibiotic with a different mechanism of action. |
| Persistent bacterial contamination | Bacterial strain is resistant to this compound. | 1. Determine the Minimum Inhibitory Concentration (MIC) of this compound for the specific contaminant (See Protocol 1). 2. If the MIC is too high, select a different antibiotic based on susceptibility testing. 3. Review and reinforce aseptic technique in the laboratory. |
| Fungal or Mycoplasma contamination appears | This compound is not effective against fungi, yeast, or mycoplasma. | 1. Use an appropriate antifungal agent (e.g., Amphotericin B) or a specific mycoplasma elimination reagent. 2. Note that this compound is ineffective against mycoplasma as they lack a cell wall. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol uses the broth microdilution method to find the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
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This compound stock solution
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Bacterial culture in logarithmic growth phase
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Sterile 96-well microtiter plate
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Appropriate sterile bacterial growth medium (e.g., Tryptone Soy Broth)
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Spectrophotometer or microplate reader
Procedure:
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Prepare a 2-fold serial dilution of this compound in the 96-well plate using the bacterial growth medium. A typical range might be from 1024 µg/mL down to 0.5 µg/mL.
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Leave wells for a positive control (bacteria, no antibiotic) and a negative control (medium only).
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Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
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Inoculate each well (except the negative control) with the bacterial suspension.
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Incubate the plate at 37°C for 18-24 hours.
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Determine the MIC by visual inspection: it is the lowest concentration of this compound in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay
This protocol assesses the effect of this compound on the viability of a mammalian cell line.
Materials:
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Eukaryotic cell line of interest
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Complete cell culture medium
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This compound stock solution
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Sterile 96-well cell culture plate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with your cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range to test is 0.1 µg/mL to 1000 µg/mL. Include a vehicle control (medium with the solvent used for the this compound stock) and an untreated control.
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Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
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Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against this compound concentration to determine the IC50 (concentration that inhibits 50% of cell growth).
Protocol 3: Quantifying Off-Target Gene Expression Changes using qPCR
This protocol determines if this compound alters the expression of specific genes in your eukaryotic cells.
Materials:
-
Eukaryotic cells cultured with and without the chosen working concentration of this compound.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for your target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument
Procedure:
-
Culture cells with the desired concentration of this compound and in antibiotic-free medium (control) for the desired duration.
-
Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for your target and housekeeping genes.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated cells compared to the control. A significant change indicates an off-target effect on that gene's expression pathway.
Visualizations
Caption: Workflow for optimizing this compound concentration to minimize off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for assessing this compound's off-target effects.
References
Technical Support Center: Sulbenicillin Animal Model Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sulbenicillin in animal models. The information is designed to address specific experimental issues and facilitate the optimization of drug delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the administration and evaluation of this compound in animal models.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. What is the primary mechanism of action for this compound? | This compound is a broad-spectrum, beta-lactam antibiotic. Its mechanism involves the irreversible inhibition of penicillin-binding proteins (PBPs). This action disrupts the final stage of bacterial cell wall (peptidoglycan) synthesis, leading to osmotic instability and cell lysis.[1][2] |
| 2. An animal is showing signs of an adverse reaction (e.g., rash, swelling, respiratory distress) shortly after administration. What should I do? | This could be an allergic reaction, which can occur with penicillins.[2] Immediate Action: Discontinue the administration and provide supportive veterinary care as per your approved animal protocol. Troubleshooting: • Review the animal's history for prior sensitization. • Consider if the vehicle or anesthetic used could be the cause. • For future experiments, consider pre-screening animals or choosing an alternative antibiotic if hypersensitivity is confirmed. |
| 3. I am observing lower-than-expected efficacy in my infection model. What are the potential causes? | Several factors could contribute to reduced efficacy: • Dosage/Dosing Interval: For beta-lactams like this compound, the most critical pharmacodynamic (PD) index is the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1] Ensure your dosing regimen is frequent enough to maintain this parameter. • Drug Stability: Prepare solutions fresh and protect them from degradation. • Bacterial Resistance: The bacterial strain may have developed resistance through mechanisms like beta-lactamase production. Confirm the MIC of your strain. • Administration Route: Ensure the chosen route (e.g., intravenous, intraperitoneal) achieves adequate systemic exposure for the target infection site. |
| 4. What are the common side effects of this compound in animal models? | Common side effects can include gastrointestinal disturbances like diarrhea.[2] In some species, particularly guinea pigs and hamsters, antibiotics that disrupt the normal gut flora can lead to an overgrowth of pathogenic organisms like Clostridium difficile, causing severe enterocolitis. High doses or impaired renal function can increase the risk of toxicity. |
| 5. How should I adjust the dosage for an animal with renal impairment? | This compound is primarily cleared by the kidneys. In patients with decreased renal function, the serum half-life of the drug is significantly prolonged. It is crucial to adjust the dose to avoid drug accumulation and potential toxicity. The specific dose reduction should be determined based on the degree of renal impairment, often measured by creatinine clearance. Consultation with a veterinarian is highly recommended. |
| 6. What is the best way to prepare and store this compound for in vivo studies? | This compound is hydrophilic due to its sulfonic acid moiety, which increases its water solubility. • Preparation: Dissolve this compound sodium salt in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). Ensure the pH of the final solution is physiologically compatible. • Storage: Prepare solutions fresh before each use. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light, but verify stability under these conditions for your specific concentration and vehicle. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound and general administration guidelines for various animal models.
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
Note: Animal-specific pharmacokinetic data for this compound is limited in publicly available literature. The human data below is provided for reference and highlights the importance of renal function in drug clearance.
| Parameter | Value (Mean ± SD) | Species | Renal Function | Source |
| Serum Half-Life | 70 ± 10 min | Human | Normal | |
| Serum Concentration (1 hr post 4g IV dose) | 157 ± 25 µg/mL | Human | Normal | |
| Renal Clearance | 95 ± 25 mL/min | Human | Normal | |
| 24-hr Urinary Recovery | ~80% of dose | Human | Normal | |
| Serum Half-Life vs. Creatinine Clearance | Inverse Correlation | Human | Decreased |
Table 2: General Substance Administration Volume Guidelines by Route (Various Species)
These are general guidelines. Always consult your institution's specific IACUC-approved protocols.
| Species | Intravenous (IV) Bolus | Intraperitoneal (IP) | Subcutaneous (SC) | Per Os (PO) / Gavage |
| Mouse | 1-5 mL/kg (<0.2 mL total) | 10 mL/kg | 10 mL/kg | 10 mL/kg |
| Rat | 1-5 mL/kg | 10 mL/kg | 5 mL/kg | 5 mL/kg |
| Rabbit | 1-5 mL/kg | 10 mL/kg | 5 mL/kg | 5 mL/kg |
| Dog | 1-5 mL/kg | 10 mL/kg | 5 mL/kg | 5-20 mL/kg |
| Cat | 1-5 mL/kg | 10 mL/kg | 5 mL/kg | 5-20 mL/kg |
(Source: Adapted from multiple institutional animal care guidelines.)
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in a Mouse Model
This protocol outlines the procedure for a single bolus IV injection of this compound via the lateral tail vein.
Materials:
-
This compound solution in a sterile vehicle (e.g., 0.9% saline)
-
Mouse restrainer
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Heat lamp or warm water to induce vasodilation
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol or isopropanol wipes
-
Sterile gauze
Methodology:
-
Animal Restraint: Place the mouse in an appropriate restrainer, allowing access to the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the this compound solution slowly as a bolus. The maximum recommended bolus volume is 5 mL/kg. If the injection is successful, the vein should blanch and there should be no swelling or "bleb" formation.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
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Monitoring: Return the mouse to its cage and monitor for any immediate adverse effects as per the approved protocol.
Protocol 2: Acute Toxicity Assessment in a Rat Model
This protocol provides a framework for assessing the acute toxicity of a single dose of this compound, adhering to best practices.
Materials:
-
Sprague-Dawley rats (n ≥ 8 per group)
-
This compound solution and vehicle control
-
Appropriate administration equipment (e.g., syringes, gavage needles)
-
Blood collection tubes (for serum chemistry)
-
Formalin and histology supplies
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups (receiving different single doses of this compound).
-
Administration: Administer the assigned dose via the chosen route (e.g., intravenous or intraperitoneal).
-
Observation Period: Observe the animals for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint Collection: At the end of the 14-day period, humanely euthanize the animals.
-
Blood and Tissue Sampling:
-
Collect blood via cardiac puncture for serum chemistry analysis. Key endpoints include serum creatinine (for renal toxicity) and alanine aminotransferase (ALT) for hepatic toxicity.
-
Perform a gross necropsy and collect key organs (kidneys, liver).
-
-
Histopathology: Fix the collected organs in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining) to identify any microscopic lesions.
-
Data Analysis: Analyze the collected data (clinical signs, body weight, serum chemistry, histopathology) to determine the toxicity profile and estimate the maximum tolerated dose (MTD).
Visualizations
Mechanism of Action: this compound
Caption: Mechanism of action of this compound via inhibition of PBPs.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study in an animal model.
Troubleshooting Logic: Unexpected Efficacy Results
Caption: A logical flowchart for troubleshooting poor efficacy results.
References
Technical Support Center: Troubleshooting Unexpected Sulbenicillin-Drug Interactions
Welcome to the technical support center for Sulbenicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and managing potential drug-drug interactions with this compound during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a semi-synthetic penicillin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that cannot withstand osmotic pressure, ultimately resulting in bacterial cell lysis and death.
Q2: How is this compound primarily eliminated from the body?
This compound is predominantly eliminated from the body via the kidneys through renal excretion. This is a critical factor to consider when co-administering other drugs that are also cleared by the kidneys, as it can lead to competitive inhibition and altered drug concentrations.
Q3: Are there any known significant drug-drug interactions with this compound?
Yes, several clinically significant drug-drug interactions with this compound have been documented. These primarily involve drugs that affect renal excretion, alter blood coagulation, or have antagonistic mechanisms of action at the bacterial level. Key interacting drug classes include:
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Probenecid: Increases this compound's plasma concentration.
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Anticoagulants (e.g., Warfarin): May enhance the anticoagulant effect, increasing the risk of bleeding.
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Aminoglycosides: Inactivation of the aminoglycoside can occur when mixed in the same solution.
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Tetracyclines: Potential for antagonistic effects, reducing the efficacy of this compound.
Further details on these interactions are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Higher than Expected Plasma Concentrations of this compound
Symptom: In your pharmacokinetic studies, you observe that the plasma concentration of this compound is significantly higher and its half-life is prolonged compared to when administered alone.
Potential Cause: Co-administration with Probenecid or a similar agent that inhibits renal tubular secretion.
Explanation: Probenecid competitively inhibits the organic anion transporters (OATs) in the proximal tubules of the kidneys. Since this compound is cleared from the body through this pathway, Probenecid blockage leads to decreased renal excretion and consequently, elevated and more sustained plasma levels of this compound. This interaction is sometimes used therapeutically to boost the efficacy of penicillins.
Troubleshooting Steps:
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Review Concomitant Medications: Identify if Probenecid or other drugs known to inhibit OATs were co-administered.
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Quantitative Analysis: If co-administration is confirmed, anticipate a significant increase in this compound exposure. While specific data for this compound is limited, the co-administration of Probenecid with penicillins can increase their blood levels by 2 to 4-fold.
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Dose Adjustment: If the elevated concentration is unintentional and poses a risk of toxicity, consider a dose reduction of this compound.
Issue 2: Unexpected Increase in Anticoagulant Effect in Animal Models or Clinical Subjects
Symptom: You observe an elevated International Normalized Ratio (INR) or signs of increased bleeding in subjects receiving this compound who are also on anticoagulant therapy with Warfarin.
Potential Cause: A drug-drug interaction between this compound and Warfarin.
Explanation: The interaction between penicillins and warfarin can occur through two primary mechanisms:
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Inhibition of Warfarin Metabolism: Penicillins can inhibit the cytochrome P450 enzymes responsible for metabolizing warfarin, leading to higher plasma concentrations of the anticoagulant.
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Alteration of Gut Flora: Broad-spectrum antibiotics like this compound can disrupt the intestinal bacteria that synthesize vitamin K, a crucial component in the production of clotting factors. Reduced vitamin K can potentiate the effect of warfarin.
Troubleshooting Steps:
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Monitor Coagulation Parameters: Closely monitor the INR in subjects receiving both this compound and Warfarin.
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Assess for Bleeding: Observe for any clinical signs of bleeding.
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Dose Adjustment of Warfarin: If the INR is elevated, a reduction in the Warfarin dose may be necessary. A retrospective study on various antibiotics found that the co-administration of β-lactams with warfarin resulted in a maximum INR of 2.86.
Issue 3: Reduced Efficacy of an Aminoglycoside in a Combination Therapy Study
Symptom: In an in vitro or in vivo experiment, the combination of this compound and an aminoglycoside antibiotic shows less efficacy than expected, or chemical analysis reveals a lower concentration of the aminoglycoside.
Potential Cause: Inactivation of the aminoglycoside by this compound.
Explanation: When mixed in the same intravenous solution, penicillins can chemically inactivate aminoglycosides. This is a pharmaceutical interaction due to the formation of an inactive complex. The extent of inactivation is dependent on the specific penicillin and aminoglycoside, their concentrations, the temperature, and the duration of contact. Generally, carbenicillin and ticarcillin cause more significant inactivation than other penicillins. Among aminoglycosides, tobramycin is the most susceptible, followed by gentamicin, while amikacin is the most stable.
Troubleshooting Steps:
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Avoid Co-mixing: Do not mix this compound and aminoglycosides in the same IV bag or syringe.
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Administer Separately: If both drugs are to be administered intravenously, they should be given at different times or through separate IV lines.
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Monitor Aminoglycoside Levels: If co-administration is necessary, therapeutic drug monitoring of the aminoglycoside concentration is recommended.
Issue 4: Antagonistic Effect Observed in Combination with a Tetracycline
Symptom: An in vitro susceptibility test (e.g., checkerboard assay) of this compound combined with a tetracycline antibiotic shows an antagonistic effect, meaning the combined effect is less than that of the most active single agent.
Potential Cause: Opposing mechanisms of action.
Explanation: this compound is a bactericidal agent, meaning it actively kills bacteria by disrupting cell wall synthesis. This action is most effective on actively dividing bacteria. Tetracyclines, on the other hand, are generally bacteriostatic, meaning they inhibit bacterial growth by reversibly binding to the 30S ribosomal subunit and preventing protein synthesis. By halting bacterial growth and division, the tetracycline can reduce the efficacy of this compound, which requires active cell wall synthesis to exert its bactericidal effect. However, it is important to note that the clinical significance of this interaction is debated, and in some cases, the combination may not result in a negative outcome.
Troubleshooting Steps:
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Perform Synergy Testing: Conduct in vitro synergy tests like the checkerboard method or time-kill assays to quantify the interaction between this compound and the specific tetracycline.
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Consider Alternative Combinations: If significant antagonism is observed and the combination is for therapeutic purposes, consider alternative antibiotic combinations.
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Staggered Dosing: In some experimental setups, staggering the administration of the two drugs might mitigate the antagonistic effect, although this is not a common clinical practice.
Data Presentation
Table 1: Summary of this compound Drug Interactions
| Interacting Drug/Class | Potential Effect | Mechanism | Recommendations |
| Probenecid | Increased this compound plasma concentration and prolonged half-life. | Competitive inhibition of renal tubular secretion via Organic Anion Transporters (OATs). | Monitor this compound levels if high concentrations are a concern. This interaction can be used therapeutically. |
| Warfarin | Increased anticoagulant effect (elevated INR) and risk of bleeding. | Inhibition of warfarin metabolism and/or disruption of vitamin K-producing gut flora. | Monitor INR closely and adjust warfarin dose as needed. |
| Aminoglycosides | Inactivation of the aminoglycoside. | Formation of an inactive complex when mixed in the same solution. | Do not mix in the same IV solution. Administer separately. |
| Tetracyclines | Potential for antagonistic antibacterial effect. | This compound (bactericidal) requires bacterial growth, which is inhibited by tetracyclines (bacteriostatic). | The clinical significance is variable. Consider in vitro synergy testing. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy/Antagonism Testing
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Materials:
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Mueller-Hinton broth
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96-well microtiter plates
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This compound stock solution
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Tetracycline stock solution
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Bacterial inoculum (e.g., Pseudomonas aeruginosa) standardized to 0.5 McFarland turbidity
Methodology:
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Prepare Drug Dilutions:
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Along the rows (ordinate) of the microtiter plate, prepare serial twofold dilutions of this compound in Mueller-Hinton broth.
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Along the columns (abscissa), prepare serial twofold dilutions of the tetracycline in Mueller-Hinton broth.
-
-
Inoculation: Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
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Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
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Calculate FIC Index:
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FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
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FIC of Tetracycline = (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)
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FIC Index = FIC of this compound + FIC of Tetracycline
-
-
Interpret Results:
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Synergy: FIC Index ≤ 0.5
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Additive/Indifference: 0.5 < FIC Index ≤ 4.0
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Antagonism: FIC Index > 4.0
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Mandatory Visualizations
Caption: this compound and Probenecid compete for the same renal transporter.
Caption: this compound can potentiate Warfarin's effect and increase bleeding risk.
Caption: Workflow for determining antibiotic synergy using the checkerboard method.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Sulbenicillin and Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two notable semi-synthetic penicillins, sulbenicillin and carbenicillin. Both antibiotics belong to the carboxypenicillin subgroup and are recognized for their activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document synthesizes available in vitro data to offer a clear perspective on their relative performance, supported by detailed experimental methodologies.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and carbenicillin are bactericidal agents that exert their effect by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, their primary target is the transpeptidase enzyme, also known as penicillin-binding protein (PBP). This enzyme is crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains that give the bacterial cell wall its structural integrity. By irreversibly acylating the active site of the transpeptidase, these antibiotics prevent the formation of these cross-links. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Comparative In Vitro Antibacterial Activity
Multiple studies have indicated that while the antibacterial spectra of this compound and carbenicillin are similar, this compound generally exhibits lower Minimum Inhibitory Concentration (MIC) values against a variety of bacterial strains, suggesting greater potency.[1] This is particularly evident in studies involving Pseudomonas aeruginosa.
For instance, one study highlighted that this compound demonstrated better antimicrobial activity than carbenicillin in nearly all conducted tests against both mucoid and non-mucoid strains of P. aeruginosa. Another comparative study also concluded that carbenicillin was approximately half as effective as another penicillin derivative against the tested P. aeruginosa strains.[2]
The following table summarizes the available MIC ranges for carbenicillin against several key Gram-negative pathogens. While direct side-by-side comparative data for this compound in a comprehensive table is limited in the reviewed literature, the general consensus from multiple sources points to its superior or equivalent activity.
| Bacterial Species | Carbenicillin MIC Range (µg/mL) |
| Escherichia coli | 1.56 - 64 |
| Pseudomonas aeruginosa | 3.13 - >1024 |
| Proteus mirabilis | 1.56 - 3.13 |
| Klebsiella pneumoniae | Generally resistant |
Note: MIC values can be influenced by the inoculum size and testing methodology.
Experimental Protocols
The determination of antibacterial susceptibility, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies for two standard experimental protocols used in the assessment of this compound and carbenicillin.
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (this compound or carbenicillin) is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent to achieve a high concentration.
-
Preparation of Agar Plates: A series of twofold dilutions of the antibiotic stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar medium. A suspension of each bacterial strain is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then typically diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing and control agar plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing.
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final desired concentration in the wells being approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Conclusion
Both this compound and carbenicillin are effective carboxypenicillins with a similar mechanism of action against Gram-negative bacteria. The available evidence suggests that this compound may offer a slight advantage in terms of in vitro potency, particularly against challenging pathogens like Pseudomonas aeruginosa.[1] However, the choice between these two agents in a clinical or research setting should also consider other factors such as pharmacokinetic profiles, local resistance patterns, and specific experimental or therapeutic needs. The standardized methodologies outlined in this guide provide a framework for reproducible in vitro comparisons of these and other antimicrobial agents.
References
A Comparative Guide to the Efficacy of Sulbenicillin and Piperacillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two parenteral β-lactam antibiotics: Sulbenicillin and piperacillin. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential applications of these antimicrobial agents.
Executive Summary
Both this compound and piperacillin are broad-spectrum penicillins that exert their bactericidal action by inhibiting bacterial cell wall synthesis. Piperacillin, a ureidopenicillin, generally exhibits greater in vitro potency against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, compared to this compound, a carboxypenicillin. While both are effective in treating various infections, piperacillin, often in combination with a β-lactamase inhibitor like tazobactam, has been more extensively studied in recent years and is more commonly used in clinical practice for severe infections. This guide delves into their comparative antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy based on available literature.
Mechanism of Action
Both this compound and piperacillin are β-lactam antibiotics that target penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in bacterial cell walls.[1][2][3][4][5] By binding to and inactivating these enzymes, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.
Comparative Antibacterial Spectrum
The following table summarizes the in vitro activity of this compound and piperacillin against various clinically relevant bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀, where available. It is important to note that the data for this compound is from older studies, and direct comparative studies are limited.
| Bacterial Species | This compound MIC (µg/mL) | Piperacillin MIC (µg/mL) |
| Pseudomonas aeruginosa | Lower activity than piperacillin | Generally more active |
| Escherichia coli | Data not available | MIC₉₀: 6.25 (with tazobactam) |
| Klebsiella pneumoniae | Growth eliminated in some concurrent infections | Data not available |
| Staphylococcus aureus (penicillinase-producing) | Growth eliminated in some concurrent infections | MIC₉₀: 6.25 (with tazobactam) |
| Enterococcus faecalis | Data not available | Data not available |
Note: The antibacterial spectra of this compound and carbenicillin have been reported to be similar, with this compound showing lower MIC values against most tested strains. Piperacillin's activity is often enhanced when combined with a β-lactamase inhibitor such as tazobactam.
Pharmacokinetic and Pharmacodynamic Properties
A comparison of the key pharmacokinetic and pharmacodynamic parameters of this compound and piperacillin is presented below.
| Parameter | This compound | Piperacillin |
| Administration | Intravenous or Intramuscular | Intravenous or Intramuscular |
| Protein Binding | ~30% (stereoselective) | 20-30% |
| Half-life | ~70 minutes (in normal renal function) | ~1 hour |
| Metabolism | Less than 5% metabolized to penicilloic acid derivative | Largely not metabolized |
| Excretion | ~80% unchanged in urine | 60-80% unchanged in urine |
| Renal Clearance | ~95 mL/min (in normal renal function) | Data not available |
| Pharmacodynamic Target | Time-dependent killing | Time-dependent killing (%T > MIC) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values cited in this guide are typically determined using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method:
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer Test):
A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.
Clinical Efficacy
This compound
Clinical studies on this compound, primarily from the 1980s, have demonstrated its effectiveness in treating various infections. In a study on acute respiratory tract infections, including bronchopneumonia and lobar pneumonia, this compound administered parenterally resulted in all patients becoming afebrile by the sixth day, with chest X-rays showing improvement or normalization. Another study on elderly patients with acute bronchopulmonary infections showed excellent or good clinical results in 29 out of 30 patients treated with intravenous this compound. Furthermore, in patients with infections caused by Pseudomonas aeruginosa, this compound treatment was found to be good in 11 and fair in 3 out of 16 patients. It was also effective in eliminating concurrent infections with other bacteria like penicillinase-producing staphylococci and Klebsiella.
Piperacillin
Piperacillin, particularly in combination with tazobactam, has been extensively evaluated in numerous clinical trials for a wide range of infections. It is considered a standard treatment for complicated skin and soft tissue infections (cSSTIs) due to its broad spectrum of activity, safety, and clinical efficacy. Piperacillin/tazobactam has been shown to be effective in treating lower respiratory tract, intra-abdominal, urinary tract, and gynecological infections, as well as fever in neutropenic patients. In some studies, piperacillin/tazobactam demonstrated significantly higher clinical and bacteriological response rates in intra-abdominal infections compared to imipenem/cilastatin. For the treatment of extended-spectrum beta-lactamase-producing Enterobacteriaceae (ESBL-PE) urinary tract infections, piperacillin/tazobactam has been found to be noninferior to carbapenems. Continuous infusion of piperacillin-tazobactam has been associated with improved clinical outcomes in critically ill patients with sepsis in some studies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy of any antibiotic can vary based on numerous factors including the specific pathogen, site of infection, and patient characteristics.
References
In Vitro Showdown: A Comparative Analysis of Sulbenicillin and Ticarcillin
For Immediate Release
In the landscape of beta-lactam antibiotics, the carboxypenicillins Sulbenicillin and ticarcillin have long been recognized for their utility against Gram-negative pathogens, particularly Pseudomonas aeruginosa. This guide provides a detailed in vitro comparison of these two agents, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, a cohesive analysis can be constructed from existing research.
Mechanism of Action: A Shared Strategy
Both this compound and ticarcillin are semi-synthetic penicillins that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final step in peptidoglycan synthesis. By binding to and inactivating these proteins, both antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.
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} dot
In Vitro Antibacterial Activity: An Indirect Comparison
Multiple sources indicate that ticarcillin is generally two to four times more active than carbenicillin against Pseudomonas aeruginosa. Similarly, one study concluded that this compound exhibits lower MIC values—indicating greater potency—than carbenicillin against the majority of bacterial strains tested.[1] This suggests that this compound and ticarcillin may possess a comparable range of in vitro activity against susceptible organisms.
Due to the absence of direct comparative MIC data in the available literature, a quantitative summary table cannot be constructed at this time.
Susceptibility to Beta-Lactamases
A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug. Both this compound and ticarcillin are susceptible to degradation by various beta-lactamases. To counteract this, ticarcillin is often formulated with a beta-lactamase inhibitor, clavulanic acid. This combination extends its spectrum of activity to include many beta-lactamase-producing bacteria.
Experimental Protocols
The in vitro activity of this compound and ticarcillin is typically determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution and Kirby-Bauer disk diffusion.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
Protocol Outline:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and ticarcillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
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node [fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate at 35°C\nfor 16-20 hours"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; read_mic [label="Read MIC\n(Lowest concentration with no growth)"]; end [label="End"];
start -> prep_antibiotic; start -> prep_inoculum; prep_antibiotic -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; } dot
Kirby-Bauer Disk Diffusion
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol Outline:
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of this compound or ticarcillin are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Interpretation: The zones of inhibition of bacterial growth around the disks are measured, and the diameters are compared to established breakpoint criteria to determine if the organism is susceptible, intermediate, or resistant.
Conclusion
Based on indirect comparisons with carbenicillin, this compound and ticarcillin appear to have a similar spectrum and potency of in vitro activity against Gram-negative bacteria, including P. aeruginosa. Both are susceptible to beta-lactamase degradation, a challenge that is often addressed for ticarcillin through its combination with clavulanic acid. The selection of either agent for research or therapeutic development would likely depend on specific bacterial strains of interest, local resistance patterns, and the potential need for co-administration with a beta-lactamase inhibitor. Direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative in vitro performance.
References
Cross-Resistance Between Sulbenicillin and Other Beta-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Sulbenicillin, a carboxypenicillin antibiotic, with other key beta-lactam agents. The information is intended to inform research and development efforts by contextualizing the performance of this compound against a backdrop of evolving bacterial resistance.
Executive Summary
This compound demonstrates a distinct spectrum of activity, showing greater potency than older carboxypenicillins like Carbenicillin against Pseudomonas aeruginosa. However, its activity is generally lower than that of the ureidopenicillin Piperacillin and third-generation cephalosporins such as Cefotaxime against this key pathogen. Cross-resistance is a significant factor, largely dictated by the production of beta-lactamase enzymes and alterations in penicillin-binding proteins (PBPs). Understanding these mechanisms is crucial for the strategic development of new beta-lactam antibiotics and combination therapies.
Comparative In Vitro Activity
While comprehensive, direct comparative studies with modern beta-lactams are limited, historical data provides valuable insights into the relative potency of this compound.
Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactams against Pseudomonas aeruginosa
| Antibiotic | Class | Relative Activity vs. P. aeruginosa |
| This compound | Carboxypenicillin | Better than Carbenicillin, but somewhat lower than Piperacillin and Cefotaxime.[1] |
| Carbenicillin | Carboxypenicillin | Baseline activity for carboxypenicillins. |
| Ticarcillin | Carboxypenicillin | Generally two- to four-fold more active than Carbenicillin.[2] |
| Piperacillin | Ureidopenicillin | Significantly more active than Carbenicillin.[3] |
| Cefotaxime | 3rd Gen. Cephalosporin | High activity, but can be affected by inoculum size.[1] |
| Ceftazidime | 3rd Gen. Cephalosporin | High activity against P. aeruginosa. |
| Imipenem | Carbapenem | Broad-spectrum, including high activity against P. aeruginosa. |
Table 2: Activity of Beta-Lactams against Anaerobic Bacteria (Bacteroides fragilis group)
| Antibiotic | MIC90 (μg/mL) |
| Piperacillin | >128 |
| Cefoxitin | 32 |
| Cefotetan | 128 |
| Imipenem | 0.5 |
| Ampicillin/Sulbactam | 16/8 |
| Metronidazole | 2 |
Note: Data for this compound against a comparable panel of B. fragilis group isolates was not available in the reviewed literature. Piperacillin data is from a study where it was the least active agent tested.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other beta-lactams is primarily driven by two molecular mechanisms: the enzymatic degradation of the antibiotic and the modification of its target.
Beta-Lactamase Production
Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. The type of beta-lactamase produced by a bacterium significantly influences its cross-resistance profile.
-
Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes confer resistance to penicillins, as well as first-, second-, and third-generation cephalosporins, and aztreonam. Organisms producing ESBLs will likely show cross-resistance to this compound.
-
AmpC Beta-Lactamases: These are cephalosporinases that are typically resistant to inhibition by clavulanic acid. AmpC producers are resistant to most penicillins and cephalosporins. The expression of AmpC can be inducible, meaning that exposure to a beta-lactam can trigger increased production of the enzyme.
Alterations in Penicillin-Binding Proteins (PBPs)
Beta-lactam antibiotics exert their effect by binding to and inhibiting PBPs, which are essential enzymes for bacterial cell wall synthesis. Mutations in the genes encoding these proteins can reduce the binding affinity of beta-lactams, leading to resistance.
-
PBP2a in MRSA: In Methicillin-Resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a novel PBP, PBP2a.[4] PBP2a has a low affinity for most beta-lactam antibiotics, rendering them ineffective. The expression of PBP2a is regulated by the MecI repressor and the MecR1 signal transducer.
Experimental Protocols
The determination of in vitro activity of antibiotics is crucial for understanding their efficacy and for surveillance of resistance. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
Principle: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each antibiotic at a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Dispense a sterile liquid growth medium (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.
-
Add a specific volume of the antibiotic stock solution to the first well of each row to achieve the desired starting concentration.
-
Perform serial two-fold dilutions by transferring a defined volume of the antibiotic solution from one well to the next across the plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium in a sterile liquid medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Resistance Pathways
Signaling Pathway for AmpC Beta-Lactamase Induction
The expression of the chromosomal ampC gene in many Gram-negative bacteria, such as Enterobacter cloacae, is inducible in the presence of beta-lactam antibiotics. This process is intricately linked to the recycling of the bacterial cell wall peptidoglycan.
Experimental Workflow for Comparative MIC Testing
A structured workflow is essential for the accurate and reproducible comparison of the in vitro activities of multiple antibiotics against a panel of bacterial isolates.
Conclusion
This compound, a carboxypenicillin, occupies a specific niche in the beta-lactam armamentarium. While more potent than early members of its class, it is generally less active against key Gram-negative pathogens like P. aeruginosa compared to ureidopenicillins and later-generation cephalosporins. Cross-resistance, primarily mediated by beta-lactamases and PBP alterations, is a critical consideration. The data and experimental frameworks presented in this guide are intended to provide a foundation for further research into novel beta-lactam agents and strategies to overcome existing resistance mechanisms.
References
- 1. Comparative activity of beta-lactamase inhibitors YTR 830, clavulanate, and sulbactam combined with beta-lactams against beta-lactamase-producing anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Various Sulbactam Compounds and Piperacillin/Tazobactam against Clinical Isolates of Different Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of azlocillin, carbenicillin, mezlocillin and piperacillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activity of several beta-lactam antibiotics against anaerobes determined by two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulbenicillin and Other Penicillins for Researchers
This guide provides a detailed comparison of Sulbenicillin with other penicillins, focusing on experimental data from head-to-head studies. It is designed for researchers, scientists, and drug development professionals to offer an objective analysis of its performance based on efficacy, pharmacokinetics, and in-vitro activity.
In-Vitro Activity: this compound's Potency Against Key Pathogens
This compound has demonstrated potent in-vitro activity against a range of bacteria, particularly when compared to its close structural relative, Carbenicillin. Studies have consistently shown that this compound exhibits lower Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating greater potency.
A key study highlighted that the antibacterial spectra of this compound and Carbenicillin are similar; however, the MIC values for this compound were lower against the majority of tested bacterial strains[1]. Another investigation focusing on Pseudomonas aeruginosa strains, including mucoid and non-mucoid variants, found that this compound demonstrated superior antimicrobial activity compared to Carbenicillin in nearly all tested scenarios[2]. While its activity was somewhat lower than Piperacillin and Cefotaxime, it was noted that the latter two are more significantly affected by the inoculum size and have a less favorable Minimum Bactericidal Concentration (MBC) to MIC ratio[2].
| Organism | This compound MIC | Carbenicillin MIC | Piperacillin MIC | Cefotaxime MIC | Reference |
| Pseudomonas aeruginosa (various strains) | Lower than Carbenicillin | Higher than this compound | Generally lower than this compound | Generally lower than this compound | [2] |
| Various bacterial strains | Generally lower | Generally higher | Not specified | Not specified | [1] |
Pharmacokinetic Profile: A Comparative Analysis
Pharmacokinetic studies have revealed significant differences between this compound and other penicillins, particularly concerning serum concentrations.
Following intravenous administration of a 5g dose, this compound achieved significantly higher serum concentrations compared to the same dose of Carbenicillin. Despite these higher peak levels, no significant variance in the serum half-lives of the two drugs was observed. A separate pharmacokinetic study determined the mean serum half-life of this compound to be approximately 70 ± 10 minutes and the renal clearance to be 95 ± 25 ml/min following a 4g intravenous dose. These values did not differ significantly from those of Carbenicillin.
| Pharmacokinetic Parameter | This compound | Carbenicillin | Reference |
| Serum Concentration (after 5g IV dose) | Significantly higher | Lower | |
| Mean Serum Half-life (after 4g IV dose) | 70 ± 10 min | No significant difference | |
| Renal Clearance (after 4g IV dose) | 95 ± 25 ml/min | No significant difference | |
| Total Urinary Recovery (24h after 4g IV dose) | ~80% | No significant difference |
Clinical Efficacy: Performance in Treating Infections
Clinical trials have evaluated the effectiveness of this compound in treating various bacterial infections, often in direct comparison with other penicillins.
In a study on infections caused by Pseudomonas aeruginosa, treatment with this compound (alone or in alternation with Carbenicillin) resulted in a "good" clinical effect in 11 out of 16 patients and a "fair" effect in 3 patients. The treatment was also effective in eliminating concurrent infections with other bacteria, such as penicillinase-producing staphylococci and Klebsiella.
A well-controlled comparative study of postoperative wound infections found that the overall clinical effectiveness rate of Aspoxicillin was 82.5% (66/80), while this compound's was 77.0% (57/74), with no statistically significant difference between the two groups. Similarly, the final overall clinical improvement rates were 83.8% for Aspoxicillin and 81.1% for this compound, again with no significant statistical difference. The bacteriological eradication rates were also comparable, at 70.4% for Aspoxicillin and 74.4% for this compound.
| Infection Type | This compound Treatment Outcome | Comparator Treatment Outcome | Comparator Drug | Reference |
| Pseudomonas aeruginosa infections | Good in 11/16, Fair in 3/16 | Not directly compared in this metric | Carbenicillin (alternating) | |
| Postoperative wound infections | 77.0% clinical effectiveness, 81.1% clinical improvement, 74.4% bacteriological eradication | 82.5% clinical effectiveness, 83.8% clinical improvement, 70.4% bacteriological eradication | Aspoxicillin |
Safety and Tolerability
No serious side effects were reported during this compound treatment in the reviewed studies. One notable observation was the development of massive fungal growth in the urine of some patients, which resolved after the cessation of treatment. In the comparative study with Aspoxicillin, side effects were observed in 4.4% of patients in the this compound group, with abnormal laboratory findings in 7.8% of cases. These rates were not significantly different from the Aspoxicillin group.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of this mechanism is the inhibition of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. This compound specifically acts on the peptidoglycan layer of the bacterial cell wall.
References
Navigating the Evidence: A Comparative Performance Guide for Sulbenicillin MIC Breakpoints
For researchers, scientists, and drug development professionals, the establishment and validation of Minimum Inhibitory Concentration (MIC) breakpoints are fundamental to the clinical application of any antimicrobial agent. This guide provides a comprehensive overview of the available data for Sulbenicillin, a semisynthetic penicillin, and compares its in vitro activity with other key β-lactam antibiotics.
It is important to note that specific, current clinical MIC breakpoints for this compound are not listed in the primary international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This is likely due to the agent's marketing and primary use being concentrated in specific regions, such as Japan, where local standards may have been applied historically. This guide, therefore, focuses on the available comparative experimental data to inform research and development activities.
Comparative In Vitro Activity of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Piperacillin MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Pseudomonas aeruginosa | 1.56 - >100 | 12.5 - >100 | 0.78 - 62.5 | Not specified |
| Escherichia coli | 0.78 - 100 | Not specified | Not specified | Not specified |
| Klebsiella pneumoniae | 3.12 - >100 | Not specified | Not specified | Not specified |
| Proteus mirabilis | 0.39 - 100 | Not specified | Not specified | Not specified |
| Staphylococcus aureus | 0.78 - 100 | Not specified | Not specified | Not specified |
Note: These values are compiled from various in vitro studies and are intended for comparative purposes. Actual MICs can vary significantly based on the specific isolate, testing methodology, and geographic location.
Studies have indicated that the antibacterial spectra of this compound and Carbenicillin are similar, with some evidence suggesting lower MIC values for this compound against many bacterial strains.[1] Against strains of Pseudomonas aeruginosa, this compound has demonstrated notable activity, although it may be less potent than piperacillin and cefotaxime.[1]
Experimental Protocols for MIC Determination
Accurate and reproducible MIC data are essential for evaluating the activity of an antimicrobial agent. The following is a detailed methodology for determining the MIC of this compound using the agar dilution method, a standard protocol.
Agar Dilution Method
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized. The molten agar is allowed to cool to 45-50°C in a water bath.
-
Preparation of Antibiotic Plates:
-
A stock solution of this compound is prepared at a high concentration and then serially diluted to create a range of concentrations.
-
A specific volume of each antibiotic dilution is added to a defined volume of molten agar to achieve the final desired concentrations in the agar plates.
-
Control plates containing no antibiotic are also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on a suitable agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
The prepared bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.
-
-
Incubation: The inoculated plates are allowed to dry and are then inverted and incubated at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze.
Visualizing Methodologies and Concepts
The following diagrams provide a visual representation of the experimental workflow for MIC determination and the conceptual framework for interpreting MIC values against established breakpoints.
References
Comparative Efficacy of Sulbenicillin Against Mucoid and Non-Mucoid Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Sulbenicillin against mucoid and non-mucoid phenotypes of Pseudomonas aeruginosa. The information is compiled from available scientific literature to assist researchers and professionals in understanding the therapeutic potential and microbiological characteristics of this antibiotic.
Executive Summary
Pseudomonas aeruginosa is a significant opportunistic pathogen, notorious for its ability to form biofilms and develop resistance to multiple antibiotics. A key virulence factor in chronic infections, particularly in cystic fibrosis patients, is the conversion to a mucoid phenotype, characterized by the overproduction of an alginate exopolysaccharide. This phenotypic switch can alter the susceptibility of the bacterium to antimicrobial agents. This guide focuses on the comparative efficacy of this compound, a penicillin-class antibiotic, against these two distinct phenotypes.
Data Presentation: this compound Activity
While specific quantitative data from direct comparative studies is limited in publicly available literature, a key study by Eftimiadi et al. (1985) provides a qualitative comparison of this compound's activity. The study concluded that this compound demonstrates superior antimicrobial activity against Pseudomonas aeruginosa compared to Carbenicillin.[1] However, its activity was noted to be somewhat lower than that of Piperacillin and Cefotaxime.[1]
The following table summarizes the available comparative data. It is important to note that the Minimum Inhibitory Concentration (MIC) values, a direct measure of antibiotic efficacy, could not be retrieved from the available abstract of the primary comparative study.
| Antibiotic | Mucoid P. aeruginosa | Non-mucoid P. aeruginosa | Reference |
| This compound | Reported to have good in vitro activity. | Reported to have good in vitro activity. | [1] |
| Carbenicillin | Less active than this compound. | Less active than this compound. | [1] |
| Piperacillin | More active than this compound. | More active than this compound. | [1] |
| Cefotaxime | More active than this compound. | More active than this compound. |
Signaling Pathway of Mucoidy in Pseudomonas aeruginosa
The conversion to a mucoid phenotype in P. aeruginosa is primarily regulated by a genetic switch involving the algU and mucA genes. Understanding this pathway is crucial for developing strategies to counteract this key virulence trait.
Caption: Regulation of alginate production in P. aeruginosa.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy against P. aeruginosa.
Bacterial Strains and Culture Conditions
-
Bacterial Isolates: Clinical isolates of both mucoid and non-mucoid P. aeruginosa are typically obtained from patient samples, such as sputum from cystic fibrosis patients.
-
Culture Media: Standard laboratory media such as Mueller-Hinton Agar (MHA) for solid cultures and Mueller-Hinton Broth (MHB) for liquid cultures are used for routine growth and susceptibility testing.
-
Incubation: Cultures are generally incubated at 37°C for 18-24 hours.
Antimicrobial Susceptibility Testing
Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are employed to determine the in vitro susceptibility of P. aeruginosa to antimicrobial agents.
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Disks containing a defined concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of antibiotic efficacy against mucoid and non-mucoid P. aeruginosa.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sulbenicillin
For researchers, scientists, and drug development professionals, the safe and effective handling of Sulbenicillin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols to ensure a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound disodium salt is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][3] Adherence to strict safety protocols is crucial to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling this compound. Ensure gloves are inspected for integrity before use. For tasks with a risk of splashes or prolonged contact, consider double-gloving. |
| Eye and Face Protection | Safety glasses or goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations where splashing is a significant risk. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of contamination, an impervious gown is recommended. |
| Respiratory Protection | NIOSH-approved respirator | In situations where dust or aerosols may be generated, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation. |
Operational and Disposal Plans
A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
Disposal Plan: Chemical Inactivation of this compound Waste
Due to its biological activity, this compound waste should not be disposed of directly into the environment. A recommended method for rendering it inactive is through alkaline hydrolysis, which breaks the beta-lactam ring, neutralizing its antibacterial properties.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol provides a step-by-step guide for the chemical inactivation of liquid this compound waste.
-
Preparation: In a designated fume hood, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Alkalinization: For each volume of this compound waste, slowly add a 1 M sodium hydroxide (NaOH) solution to raise the pH.
-
Hydrolysis: Allow the mixture to react for a sufficient period to ensure complete hydrolysis of the beta-lactam ring. The required time may vary depending on the concentration of this compound.
-
Neutralization: Carefully neutralize the solution by adding an appropriate acid, such as hydrochloric acid (HCl), until the pH is within a neutral range (typically 6-8). Monitor the pH using a calibrated pH meter.
-
Final Disposal: The neutralized, inactivated solution should be collected in a designated hazardous waste container for disposal through your institution's environmental health and safety program.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response for Spills and Exposure
The following diagram illustrates the decision-making process for handling this compound-related emergencies.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
